PI3K-IN-35
Description
Properties
Molecular Formula |
C25H23N7O2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C25H23N7O2/c1-33-19-8-6-17(7-9-19)23-21(14-26)24(32-10-12-34-13-11-32)30-25(29-23)31-28-16-18-15-27-22-5-3-2-4-20(18)22/h2-9,15-16,27H,10-13H2,1H3,(H,29,30,31)/b28-16+ |
InChI Key |
XQXTXAWHZIVHBM-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)N/N=C/C3=CNC4=CC=CC=C43)N5CCOCC5)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)NN=CC3=CNC4=CC=CC=C43)N5CCOCC5)C#N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Selectivity Profile of Phosphoinositide 3-Kinase (PI3K) Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in human cancers, making PI3K an attractive target for therapeutic intervention.[3][4] The development of PI3K inhibitors has evolved from broad-spectrum pan-inhibitors to highly selective molecules targeting specific isoforms, each with distinct therapeutic profiles and toxicities. This guide provides a detailed overview of the target selectivity of various PI3K inhibitors, methodologies for their characterization, and the clinical implications of their selectivity profiles.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is an intracellular signaling cascade activated by various stimuli, including growth factors and cytokines.[3] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[3] This colocalization leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including mTOR, to regulate fundamental cellular functions.[1][7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][3]
Classification of PI3K Inhibitors
PI3K inhibitors are generally categorized based on their selectivity for the different Class I PI3K catalytic isoforms (p110α, p110β, p110γ, p110δ) and for the related kinase, mTOR.[5][8]
-
Pan-PI3K Inhibitors: These agents target all four Class I isoforms. Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[9] While demonstrating broad activity, their lack of specificity can lead to significant toxicities due to the inhibition of isoforms crucial for normal physiological functions, such as insulin signaling (p110α).[10][11]
-
Isoform-Selective Inhibitors: Developed to improve the therapeutic window, these inhibitors show selectivity for one or more specific PI3K isoforms.[4] This class has seen significant clinical success. For instance, Alpelisib (BYL719) is a p110α-selective inhibitor approved for PIK3CA-mutated breast cancer, while Idelalisib (CAL-101) and Duvelisib, which target p110δ and p110γ/δ respectively, are used in hematological malignancies.[5][9][12]
-
Dual PI3K/mTOR Inhibitors: These compounds inhibit both PI3K and mTOR kinases, which are structurally related.[10] This dual action is intended to overcome potential resistance mechanisms involving feedback loops in the pathway.
Quantitative Selectivity Profiles
The selectivity of a PI3K inhibitor is quantified by comparing its inhibitory potency (typically as IC50 values) against different PI3K isoforms and other kinases. The following table summarizes the biochemical activity of several representative PI3K inhibitors across the Class I isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 5 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Alpelisib (BYL719) | α-selective | 5 | 1156 | 250 | 290 |
| Idelalisib (CAL-101) | δ-selective | 8600 | 4000 | 2100 | 15 |
| Duvelisib | γ/δ-selective | 406 | 1834 | 2.5 | 1 |
| Taselisib | α/δ/γ-selective | 1.1 | 30.6 | 1.0 | 0.23 |
Note: IC50 values are compiled from various sources and assays; direct comparison should be made with caution. Data is illustrative of relative selectivity profiles.[9][13][14][15][16]
Experimental Protocols for Determining Selectivity
A variety of biochemical and cellular assays are employed to determine the target selectivity of PI3K inhibitors.
Biochemical Kinase Activity Assay (Radiometric)
This is a direct method to measure the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a specific PI3K isoform by 50% (IC50).
Materials:
-
Purified, recombinant PI3K isoforms (p110α/p85, p110β/p85, etc.)
-
Lipid substrate: Phosphatidylinositol (PI) or Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 1 mM DTT)
-
Test inhibitor at various concentrations
-
Stop solution (e.g., 1 M HCl)
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific purified PI3K isoform, and the lipid substrate.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations (e.g., from 1 nM to 10 µM) to the appropriate wells. Include a control well with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.[17]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).[17]
-
Terminate Reaction: Stop the reaction by adding a strong acid, such as 1M HCl.[17]
-
Lipid Extraction: Extract the phosphorylated lipid product from the aqueous reaction mixture using an organic solvent mixture (e.g., chloroform/methanol).[17]
-
Quantification: Measure the amount of incorporated ³²P in the lipid phase using a scintillation counter. This reflects the amount of product formed and thus the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Chemoproteomic Profiling (e.g., Kinobeads)
This method assesses inhibitor binding to a wide range of kinases, including PI3Ks, in their native state from cell lysates.[18][19] It provides a broad view of selectivity and potential off-targets.[18]
Cellular Assays
These assays measure the effect of inhibitors on the PI3K pathway within a cellular context. A common method is to quantify the phosphorylation of downstream targets like AKT (at Ser473 or Thr308) via Western Blotting or ELISA-based techniques.[19][20] The potency in these assays (EC50) reflects not only target engagement but also cell permeability and metabolism.
Clinical Implications of Target Selectivity
The selectivity profile of a PI3K inhibitor is a key determinant of its clinical utility, influencing both efficacy and safety.
-
Efficacy: The effectiveness of an inhibitor often depends on the specific PI3K isoform driving the cancer. For example, tumors with activating mutations in the PIK3CA gene (encoding p110α) are more sensitive to p110α-selective inhibitors like Alpelisib.[12] In contrast, many B-cell malignancies are dependent on p110δ signaling, making inhibitors like Idelalisib effective in these diseases.[14]
-
Toxicity: The side-effect profile is strongly linked to isoform selectivity. Pan-PI3K inhibitors often cause hyperglycemia because p110α is essential for insulin signaling.[10] By sparing p110α, inhibitors targeting other isoforms can avoid or reduce this metabolic side effect. Similarly, toxicities like colitis and pneumonitis have been more frequently associated with p110δ inhibition due to its critical role in the immune system.[10] This highlights the trade-off between targeting a disease-relevant isoform and inducing on-target toxicities in normal tissues.
Recent trends in clinical trials show a shift towards using more isoform-specific (IS) inhibitors, often in combination therapies, to maximize efficacy while managing toxicity.[8]
Conclusion
Understanding the target selectivity profile of PI3K inhibitors is paramount for the development of safe and effective cancer therapies. The progression from pan-PI3K inhibitors to isoform-selective agents has enabled a more personalized approach to treatment, allowing for the targeting of specific oncogenic drivers while minimizing off-target and on-target toxicities. Rigorous characterization through a combination of biochemical, proteomic, and cellular assays is essential for defining an inhibitor's therapeutic potential. As our knowledge of the distinct roles of each PI3K isoform continues to grow, so too will our ability to design next-generation inhibitors with even greater precision and clinical benefit.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
The Journey Within: A Technical Guide to the Cellular Uptake and Distribution of Novel PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy. The development of novel PI3K inhibitors has brought new hope, but their efficacy is intrinsically linked to their ability to reach and engage their intracellular targets. This technical guide provides an in-depth exploration of the cellular uptake and subcellular distribution of these new agents, offering a comprehensive resource for researchers in the field. We delve into the experimental protocols used to elucidate these processes, present available quantitative data for comparative analysis, and visualize the complex interplay of pathways and methodologies.
The PI3K Signaling Pathway: A Central Hub for Cellular Regulation
The PI3K pathway is a complex network of protein interactions initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3, in turn, serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[4] This colocalization at the membrane leads to the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.[4] Activated AKT then phosphorylates a multitude of downstream substrates, influencing a wide array of cellular functions including cell cycle progression, apoptosis, and metabolism.[1][5] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[6]
References
- 1. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of P13Ki-42: A Novel, Potent, and Selective PI3Kα Inhibitor
Topic: In Vitro Characterization of a New PI3K Inhibitor Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.[1][2][3] Activation of PI3K leads to a cascade of downstream events that promote cell growth, proliferation, and survival, primarily through the AKT/mTOR axis.[4][5] This whitepaper provides a comprehensive in vitro characterization of P13Ki-42, a novel, potent, and highly selective inhibitor of the PI3Kα isoform. We detail its biochemical potency, isoform selectivity, cellular activity, and broad kinase selectivity profile. This document serves as a technical guide, presenting key data in structured tables and providing detailed experimental protocols for the core assays utilized in this characterization.
Biochemical Characterization of P13Ki-42
The initial characterization of P13Ki-42 focused on its ability to inhibit the enzymatic activity of Class I PI3K isoforms. Biochemical assays are essential to determine the potency and selectivity of new chemical entities against their intended targets.[6]
Biochemical Potency and Isoform Selectivity
P13Ki-42 was profiled against the four Class I PI3K isoforms (α, β, δ, γ) to determine its half-maximal inhibitory concentration (IC50). The results demonstrate that P13Ki-42 is a highly potent inhibitor of PI3Kα with an IC50 in the low nanomolar range. Furthermore, it exhibits significant selectivity for the α isoform over the β, δ, and γ isoforms.
Data Presentation: Table 1. Biochemical Potency of P13Ki-42 against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 2.8 |
| PI3Kβ (p110β) | 315 |
| PI3Kδ (p110δ) | 450 |
| PI3Kγ (p110γ) | 890 |
Cellular Characterization of P13Ki-42
To determine if the biochemical potency of P13Ki-42 translates into cellular activity, a series of cell-based assays were conducted. These assays are critical for understanding how a compound affects the signaling pathway in a more physiologically relevant context.[7]
Inhibition of PI3K Signaling Pathway in Cells
The effect of P13Ki-42 on the PI3K signaling pathway was assessed by measuring the phosphorylation of AKT (a direct downstream target of PI3K) in a human breast cancer cell line (MCF7), which is known to have a PIK3CA mutation.[1] P13Ki-42 demonstrated potent, dose-dependent inhibition of AKT phosphorylation at Ser473.
Data Presentation: Table 2. Cellular Activity of P13Ki-42
| Assay | Cell Line | Endpoint | IC50 (nM) |
| p-AKT (Ser473) Inhibition | MCF7 | Inhibition of AKT Phosphorylation | 15.2 |
| Cell Viability | MCF7 | Growth Inhibition (GI50) | 25.7 |
| Cell Viability | BT-474 | Growth Inhibition (GI50) | 30.1 |
| Cell Viability | PC-3 | Growth Inhibition (GI50) | 489.5 |
Anti-proliferative Activity
The anti-proliferative effects of P13Ki-42 were evaluated across a panel of cancer cell lines with varying PI3K pathway activation statuses. The compound showed potent growth inhibition in cell lines with PIK3CA mutations (MCF7, BT-474) and significantly less activity in cell lines without such mutations (PC-3), consistent with its mechanism of action. Cell viability was assessed using a standard MTT assay.[8][9]
Kinase Selectivity Profile
To evaluate the specificity of P13Ki-42, it was screened against a broad panel of protein kinases. This selectivity profiling is crucial to identify potential off-target effects that could lead to toxicity.[10] P13Ki-42 was found to be highly selective for PI3Kα, with minimal inhibition of other kinases at concentrations up to 1 µM.
Data Presentation: Table 3. Kinase Selectivity Profile of P13Ki-42
| Kinase | % Inhibition at 1 µM |
| PI3Kα | 98% |
| mTOR | 15% |
| DNA-PK | 8% |
| AKT1 | 5% |
| MEK1 | <2% |
| ERK2 | <1% |
| CDK2 | <1% |
| SRC | 3% |
| VEGFR2 | 6% |
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of P13Ki-42.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of the PI3K inhibitor P13Ki-42.
Logic of P13Ki-42 Mechanism of Action
Caption: Logical flow of P13Ki-42's mechanism of action from target binding to cellular outcome.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro PI3K Kinase Assay (Biochemical Potency)
This assay measures the ability of P13Ki-42 to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by recombinant human PI3K isoforms. A time-resolved fluorescence resonance energy transfer (TR-FRET) method is often employed for this purpose.[11]
-
Reagents: Recombinant human PI3Kα, β, δ, γ enzymes; PIP2 substrate; ATP; kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT); P13Ki-42 serially diluted in DMSO; biotinylated-PIP3 tracer; Europium-labeled anti-GST antibody; Streptavidin-Allophycocyanin (SA-APC).
-
Procedure:
-
Add 2 µL of serially diluted P13Ki-42 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of PI3K enzyme solution (final concentration ~1-5 nM) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a substrate mix containing PIP2 and ATP (at Km concentration for each enzyme).[12]
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the TR-FRET detection mix (containing biotinylated-PIP3 and detection reagents).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a suitable plate reader capable of TR-FRET measurements (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: The ratio of emissions is calculated and converted to percent inhibition relative to DMSO controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for p-AKT Inhibition (Cellular Pathway Analysis)
This protocol is used to detect the levels of phosphorylated AKT in cancer cells following treatment with P13Ki-42, providing a direct measure of target engagement in a cellular context.[13][14]
-
Reagents: MCF7 cells; cell culture medium (e.g., DMEM with 10% FBS); P13Ki-42; lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors); BCA protein assay kit; SDS-PAGE gels; transfer membranes (PVDF or nitrocellulose); blocking buffer (e.g., 5% non-fat milk or BSA in TBST); primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin); HRP-conjugated secondary antibodies; enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of P13Ki-42 for 2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Densitometry is used to quantify band intensity. The ratio of p-AKT to total AKT is calculated and normalized to the loading control (β-actin).
Cell Viability (MTT) Assay (Anti-proliferative Effect)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[8][9][16] It is widely used in drug discovery to determine the cytotoxic or growth-inhibitory effects of compounds.[17]
-
Reagents: Cancer cell lines (e.g., MCF7, BT-474, PC-3); cell culture medium; P13Ki-42; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS); solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of P13Ki-42 (typically 8-10 concentrations) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis: Absorbance values are converted to percent viability relative to DMSO-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated using non-linear regression analysis.
Conclusion
The in vitro data presented in this whitepaper characterize P13Ki-42 as a novel, highly potent, and selective inhibitor of the PI3Kα isoform. It effectively inhibits PI3K signaling in cancer cells harboring PIK3CA mutations, leading to a potent anti-proliferative effect. Its high selectivity against a broad panel of kinases suggests a favorable safety profile with a lower potential for off-target toxicities. These compelling in vitro results establish P13Ki-42 as a strong candidate for further preclinical and clinical development as a targeted therapy for PIK3CA-driven cancers.
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. In vitro kinase assay [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-PI3K vs. Isoform-Specific Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Preclinical and Clinical Differentiation of Pan-Phosphoinositide 3-Kinase (PI3K) and Isoform-Specific PI3K Inhibitors.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is one of the most frequent oncogenic events across a spectrum of human cancers, making it a prime target for therapeutic intervention.[3][4] The development of PI3K inhibitors has evolved from broad-acting pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), to more refined isoform-specific inhibitors. This guide provides a comprehensive technical overview of these two classes of inhibitors, their mechanisms of action, a comparative analysis of their efficacy and toxicity profiles, and detailed experimental protocols for their evaluation.
The PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[5][6] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2.[7] Activated AKT then phosphorylates a myriad of downstream substrates, ultimately leading to the regulation of cell cycle progression, survival, and growth. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[2]
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. A Phase Ib Study of Alpelisib or Buparlisib Combined with Tamoxifen Plus Goserelin in Premenopausal Women with HR-Positive HER2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to NPI-2025: A Novel Mutant-Selective PI3Kα Inhibitor for Cancer Research
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K/AKT/mTOR cascade is one of the most frequently hyperactivated pathways in human cancers, often due to gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3][4] These mutations make PI3Kα a prime target for cancer therapy.
First-generation PI3K inhibitors were pan-inhibitors, targeting multiple PI3K isoforms. While showing some efficacy, their use was often limited by significant toxicities due to the inhibition of wild-type PI3K in healthy tissues.[5][6] This led to the development of isoform-selective inhibitors, such as the FDA-approved PI3Kα inhibitor alpelisib, which offered an improved therapeutic window.[3][7] However, on-target side effects like hyperglycemia and the emergence of resistance remain clinical challenges.[4][8]
This guide introduces NPI-2025 , a next-generation, orally bioavailable small molecule inhibitor designed to selectively target common oncogenic mutants of PI3Kα (e.g., H1047R and E545K) while sparing the wild-type (WT) enzyme. This novel approach aims to maximize anti-tumor efficacy in PIK3CA-mutant cancers while minimizing the dose-limiting toxicities associated with previous generations of PI3K inhibitors, representing a significant advancement in precision oncology.[4]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[6][9] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a host of substrates that drive cell cycle progression, growth, and survival, including the mammalian target of rapamycin (mTOR).[2][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[11] NPI-2025 acts by directly inhibiting the kinase activity of mutant PI3Kα, thereby blocking the production of PIP3 and shutting down this pro-tumorigenic signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of NPI-2025.
Data Presentation
Table 1: Kinase Selectivity Profile of NPI-2025
The inhibitory activity of NPI-2025 was assessed against various lipid and protein kinases. The data demonstrates high potency and selectivity for oncogenic PI3Kα mutants over wild-type PI3Kα and other Class I isoforms.
| Kinase Target | IC50 (nM) | Selectivity vs. WT PI3Kα |
| PI3Kα (H1047R) | 0.8 | 250x |
| PI3Kα (E545K) | 1.2 | 167x |
| PI3Kα (WT) | 200 | 1x |
| PI3Kβ | 2,500 | 0.08x |
| PI3Kδ | >10,000 | <0.02x |
| PI3Kγ | >10,000 | <0.02x |
| mTOR | 8,500 | <0.03x |
IC50 values are representative and derived from in vitro kinase assays.
Table 2: Anti-proliferative Activity of NPI-2025 in Breast Cancer Cell Lines
NPI-2025 demonstrates potent anti-proliferative effects specifically in cancer cell lines harboring PIK3CA mutations, with minimal impact on wild-type cells at similar concentrations.
| Cell Line | Cancer Type | PIK3CA Status | GI50 (nM) |
| T-47D | Breast | H1047R | 8 |
| BT-474 | Breast | E545K | 12 |
| MCF-7 | Breast | Wild-Type | 950 |
| MDA-MB-231 | Breast | Wild-Type | >2,000 |
GI50 (Growth Inhibition 50) values determined after 72-hour drug exposure using a cell viability assay.
Table 3: In Vivo Efficacy of NPI-2025 in T-47D (PIK3CA H1047R) Xenograft Model
NPI-2025 administered orally shows a dose-dependent anti-tumor response in a mouse xenograft model of PIK3CA-mutant breast cancer.
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +1.5 |
| NPI-2025 | 10 | 45 | +0.8 |
| NPI-2025 | 25 | 78 | -1.2 |
| NPI-2025 | 50 | 95 | -2.5 |
Tumor growth inhibition (TGI) measured at day 21 of treatment.
Preclinical Evaluation Workflow
The development and characterization of a novel inhibitor like NPI-2025 follows a structured preclinical workflow, progressing from in vitro biochemical assays to in vivo efficacy models.
Caption: A typical preclinical workflow for the evaluation of a novel targeted therapy.
Experimental Protocols
Protocol 1: In Vitro PI3K Kinase Assay (HTRF)
This protocol determines the 50% inhibitory concentration (IC50) of NPI-2025 against recombinant PI3Kα enzymes.
-
Reagents & Materials : Recombinant human PI3Kα (WT, H1047R, E545K), PIP2 substrate, ATP, kinase reaction buffer, HTRF detection reagents, NPI-2025 compound, 384-well assay plates.
-
Compound Preparation : Prepare a 10-point serial dilution of NPI-2025 in DMSO, typically starting from 10 µM.
-
Kinase Reaction :
-
Add 2 µL of diluted NPI-2025 or DMSO (vehicle control) to each well.
-
Add 4 µL of kinase/PIP2 substrate mix to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection :
-
Add 4 µL of ATP to start the enzymatic reaction. Incubate for 30 minutes.
-
Add 10 µL of HTRF detection mix to stop the reaction and initiate detection.
-
Incubate for 60 minutes in the dark.
-
-
Data Analysis : Read the plate on an HTRF-compatible microplate reader. Calculate the ratio of emission signals and plot the percentage of inhibition against the logarithm of NPI-2025 concentration. Determine the IC50 value using a non-linear regression curve fit.[12][13]
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the anti-proliferative effect of NPI-2025 on cancer cell lines.[14]
-
Cell Seeding : Seed cancer cells (e.g., T-47D, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment : Treat cells with a serial dilution of NPI-2025 for 72 hours. Include DMSO-treated wells as a negative control.
-
Assay Procedure :
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure luminescence using a microplate reader.
-
Analysis : Normalize the data to the DMSO control wells and calculate the GI50 value by plotting the percentage of growth inhibition versus drug concentration.[16]
Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition
This method confirms that NPI-2025 inhibits the PI3K pathway in a cellular context.
-
Cell Treatment and Lysis : Culture PIK3CA-mutant cells (e.g., T-47D) and treat with NPI-2025 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein, total S6, and a loading control (e.g., β-actin).[17]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in p-AKT and p-S6 levels indicates effective pathway inhibition.
Selectivity of NPI-2025
The therapeutic advantage of NPI-2025 is rooted in its differential activity against mutant versus wild-type PI3Kα, which is designed to widen the therapeutic index and reduce side effects.
Caption: Logical diagram showing NPI-2025's high potency for mutants and low for WT.
Conclusion and Future Directions
NPI-2025 represents a promising new class of mutant-selective PI3Kα inhibitors. By specifically targeting the oncogenic driver mutations in PIK3CA, it offers the potential for a highly effective anti-cancer agent with a superior safety profile compared to pan- and first-generation isoform-selective inhibitors.[4][18] The preclinical data strongly support its on-target activity and potent efficacy in relevant cancer models.
Future research will focus on completing IND-enabling studies to move NPI-2025 into Phase I clinical trials.[19] Key areas of investigation will include identifying patient populations most likely to benefit, exploring rational combination therapies (e.g., with CDK4/6 inhibitors or endocrine therapy), and understanding potential mechanisms of acquired resistance to this new generation of inhibitors.[8][20][21] The development of therapies like NPI-2025 marks a critical step toward more effective and personalized cancer care for patients with PIK3CA-mutated tumors.[4]
References
- 1. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Researchers identify the mutations that drive resistance to PI3K inhibitors in breast cancer that can be overcome by next generation agents | EurekAlert! [eurekalert.org]
- 9. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 17. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labiotech.eu [labiotech.eu]
- 19. Novel RAS-PI3K Inhibitor Enters Clinical Trials, Targeting Cancer Growth Without Metabolic Side Effects [trial.medpath.com]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Therapeutic Potential of Gedatolisib (PF-05212384), a Novel Dual PI3K/mTOR Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[1][2] Gedatolisib (PF-05212384) is a potent, intravenous, dual inhibitor that targets all four Class I PI3K isoforms and mTOR (mTORC1 and mTORC2), offering a comprehensive blockade of this key oncogenic pathway.[3][4] Preclinical and clinical data suggest that this dual-inhibition mechanism may overcome adaptive resistance mechanisms observed with single-node inhibitors.[3] This document provides an in-depth technical overview of Gedatolisib, summarizing its mechanism of action, biochemical and cellular activity, preclinical efficacy, and the detailed methodologies used in its evaluation.
Mechanism of Action
Gedatolisib is an ATP-competitive inhibitor that binds to the kinase domains of the p110 catalytic subunits of PI3K (isoforms α, β, γ, and δ) and mTOR.[1] By inhibiting both PI3K and its downstream effector mTOR, Gedatolisib effectively shuts down the signaling cascade responsible for promoting cell growth, survival, and resistance to therapy.[2][5] This dual-targeting approach is rationalized by the fact that inhibiting mTOR alone can lead to a feedback activation of PI3K; simultaneous inhibition of both may prevent this paradoxical activation and potential resistance.[3] Furthermore, as a pan-isoform PI3K inhibitor, Gedatolisib addresses the potential for isoform switching, another adaptive resistance mechanism seen with isoform-specific inhibitors.[3]
Quantitative Data
Biochemical Activity
Gedatolisib demonstrates low nanomolar potency against all Class I PI3K isoforms and mTOR. Its inhibitory activity is summarized in Table 1. The compound is equally effective against both mTORC1 and mTORC2 complexes.[6]
| Table 1: Biochemical Kinase Inhibition Profile of Gedatolisib | |
| Target Kinase | IC50 (nM) |
| PI3Kα (p110α) | 0.4[6][7] |
| PI3Kβ (p110β) | 6.0[7][8] |
| PI3Kδ (p110δ) | 6.0[6][8] |
| PI3Kγ (p110γ) | 5.4[6][8] |
| PI3Kα (E545K mutant) | 0.6[6] |
| PI3Kα (H1047R mutant) | 0.6[8] |
| mTOR | 1.6[6][8] |
Cellular Activity
The potent biochemical activity of Gedatolisib translates to effective inhibition of cell growth across various cancer cell lines. Preclinical data indicates that Gedatolisib is more potent and cytotoxic compared to inhibitors that target single nodes within the pathway.[9]
| Table 2: In Vitro Cellular Proliferation Inhibition | |
| Cell Line (Cancer Type) | IC50 (nM) |
| MDA-MB-361 (Breast) | 4.0[6][8] |
| PC3-MM2 (Prostate) | 13.1[6][8] |
| A-431 (Skin) | 60[6] |
Preclinical In Vivo Efficacy
Gedatolisib has demonstrated significant single-agent antitumor activity in various human tumor xenograft models.[10] Studies in ovarian cancer xenografts showed that treatment could induce tumor stasis and apoptosis.[11] In breast cancer patient-derived xenograft (PDX) models, pan-PI3K/mTOR inhibition by Gedatolisib was more effective at reducing tumor growth than single-node inhibitors.[9]
| Table 3: Summary of In Vivo Xenograft Model Studies | |
| Model | Key Findings |
| Ovarian Cancer Xenografts | Induced broad-spectrum tumor growth stasis and apoptosis during treatment.[11] |
| H1975 NSCLC Xenograft (EGFR mutant) | A dose of 25 mg/kg resulted in a 90% survival rate.[8] |
| MDA-361 Breast Cancer Xenograft | Showed significant antitumor activity; maximum tolerated dose was 30 mg/kg.[8] |
| PyMT Murine Breast Cancer Model | Combination with immune checkpoint inhibitors resulted in ~85% tumor growth inhibition.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings. The following sections describe standard protocols for evaluating PI3K/mTOR inhibitors like Gedatolisib.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of PI3K isoforms and mTOR to determine inhibitor potency (IC50).
-
Reagents & Materials: Recombinant human PI3K/mTOR enzymes, PIP2 substrate, ATP, kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 3mM MgCl2, 50mM NaCl), Gedatolisib (serially diluted), HTRF detection reagents.
-
Procedure: a. Dispense serially diluted Gedatolisib or vehicle (DMSO) into a 384-well assay plate. b. Add the kinase enzyme and PIP2 substrate mixture to initiate the reaction. Pre-incubation of the enzyme and inhibitor for 10 minutes is recommended.[12] c. Add ATP to start the phosphorylation of PIP2 to PIP3. Incubate for 1 hour at room temperature. d. Stop the reaction and add HTRF detection reagents (e.g., biotinylated-PIP3 tracer and a fluorescent conjugate). e. Incubate to allow for detection reagent binding. f. Read the plate using an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[13]
Cellular Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[14]
-
Cell Plating: Seed cancer cells (e.g., MDA-MB-361) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[15]
-
Compound Treatment: Treat cells with a range of concentrations of Gedatolisib (and vehicle control) and incubate for a specified period (e.g., 72 hours).[15]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][16] Metabolically active cells reduce the tetrazolium salt to a colored formazan product.[14]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the insoluble formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490-500 nm for MTS, 570 nm for MTT) using a microplate spectrophotometer.[14]
-
Analysis: Normalize absorbance values to the vehicle-treated control wells and plot against the logarithm of inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins downstream of PI3K and mTOR, confirming target engagement within the cell.
-
Cell Treatment and Lysis: Culture cells to ~80% confluency, treat with Gedatolisib or vehicle for a defined period (e.g., 4 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[6][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.[18]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18] b. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total proteins (e.g., total AKT, total S6) as loading controls.[18] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The reduction in the signal of phosphorylated proteins relative to total protein indicates pathway inhibition.
Visualized Workflows
Conclusion
Gedatolisib is a highly potent, dual PI3K/mTOR inhibitor with a differentiated mechanism of action.[3][4] Its ability to comprehensively block all Class I PI3K isoforms as well as mTORC1/2 provides a strong rationale for its development as an anticancer agent.[3] Robust preclinical data demonstrate significant biochemical and cellular activity, which translates to in vivo tumor growth inhibition.[8][9][11] Ongoing and recent clinical trials have shown promising efficacy, particularly in HR+/HER2- advanced breast cancer, validating its therapeutic potential.[19][20][21] The detailed protocols and structured data presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. Gedatolisib - Wikipedia [en.wikipedia.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. celcuity.com [celcuity.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Gedatolisib | C32H41N9O4 | CID 44516953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 9. Celcuity Presents Preclinical Data on Therapeutic Effects [globenewswire.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. investing.com [investing.com]
- 21. cancernetwork.com [cancernetwork.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Novel PI3K Inhibitors
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of various human diseases, particularly cancer, making it a prominent target for therapeutic intervention.[1][2] The development of potent and selective PI3K inhibitors requires robust and reliable in vitro assays to determine their efficacy and selectivity. This document provides detailed protocols for biochemical and cell-based in vitro assays designed to characterize novel PI3K inhibitors. The protocols described herein are suitable for high-throughput screening (HTS) and detailed inhibitor characterization.[2][3][4]
Introduction to PI3K Signaling
The PI3K family of lipid kinases phosphorylates the 3'-hydroxyl group of the inositol ring of phosphoinositides.[1][5] Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[6][7] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][5][8] PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the plasma membrane, initiating a signaling cascade that promotes cell survival and proliferation.
Overview of In Vitro PI3K Assays
A variety of in vitro assay formats are available to measure PI3K activity and the inhibitory effects of novel compounds. These can be broadly categorized as biochemical assays and cell-based assays.
-
Biochemical Assays: These assays utilize purified recombinant PI3K enzymes and a lipid substrate (e.g., PIP2) to directly measure the kinase activity.[4] They are ideal for high-throughput screening (HTS) and for determining direct inhibitory potency (e.g., IC50 values). Common detection methods include:
-
Luminescence-based assays: Measure the amount of ADP produced, which correlates with kinase activity.[9][10]
-
Fluorescence-based assays: Employ various principles such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and specific fluorescent probes for PIP3.[3][4][5]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay for the sensitive detection of kinase activity products.[11][12]
-
-
Cell-based Assays: These assays measure the activity of the PI3K pathway within a cellular context, providing insights into a compound's cell permeability, target engagement, and effects on downstream signaling events.[13][14] These methods are critical for validating hits from biochemical screens.[13]
Experimental Protocols
Biochemical Assay: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This protocol is adapted from luminescence-based assays that quantify the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[9][10]
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]
-
Novel PI3K inhibitors (dissolved in DMSO)
-
Luminescence-based ADP detection reagent kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer.
-
Prepare a solution of PI3K enzyme and PIP2 substrate in Kinase Reaction Buffer.
-
Prepare ATP solution in Kinase Reaction Buffer.
-
Prepare serial dilutions of the novel inhibitor in DMSO, then dilute further in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle control (Kinase Reaction Buffer with DMSO).
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
-
ADP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assay: p-AKT Detection (AlphaLISA® SureFire® Ultra™ Principle)
This protocol measures the inhibition of PI3K activity in a cellular context by quantifying the phosphorylation of a key downstream effector, AKT, at Ser473.[11][12][15]
Materials:
-
Human cancer cell line with an active PI3K pathway (e.g., MCF-7, BT-20)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Novel PI3K inhibitors (dissolved in DMSO)
-
Growth factor for pathway stimulation (e.g., Insulin or IGF-1)
-
AlphaLISA® SureFire® Ultra™ p-AKT (Ser473) assay kit
-
White, opaque 384-well assay plates
-
Plate reader with AlphaLISA detection capabilities (e.g., EnVision)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well culture plate at a density of 40,000 cells/well and incubate overnight.[12]
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with serial dilutions of the novel inhibitor or vehicle control (DMSO) for 1-2 hours.
-
-
Pathway Stimulation and Cell Lysis:
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 20 µg/mL Insulin) for a short period (e.g., 5-10 minutes).[16]
-
Aspirate the medium and add 50 µL of Lysis Buffer to each well.
-
Agitate the plate gently for 10 minutes to ensure complete lysis.
-
-
Immunoassay:
-
Transfer 10 µL of the cell lysate to a 384-well white OptiPlate.[12]
-
Add 5 µL of the Acceptor Mix (containing Acceptor beads and one antibody) and incubate for 1 hour at room temperature.[12]
-
Add 5 µL of the Donor Mix (containing Donor beads and a second, biotinylated antibody) and incubate for 1 hour at room temperature in the dark.[12]
-
-
Data Acquisition and Analysis:
-
Read the plate on an EnVision or similar instrument using standard AlphaLISA settings.[12]
-
The AlphaLISA signal is proportional to the level of p-AKT (Ser473).
-
Calculate the percent inhibition of AKT phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
The inhibitory activity and selectivity of novel compounds should be summarized for clear comparison.
Table 1: Biochemical Potency of Novel PI3K Inhibitors
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
|---|---|---|---|---|
| NPI-001 | 5.2 | 150.8 | 8.1 | 250.3 |
| NPI-002 | 78.4 | 85.2 | 1.5 | 25.6 |
| NPI-003 | 1.1 | 1.5 | 1.8 | 2.2 |
| GDC-0941 | 3.0 | 33.0 | 3.0 | 17.0 |
Data are hypothetical and for illustrative purposes. GDC-0941 is included as a reference compound.[3]
Table 2: Cellular Potency and Selectivity Profile
| Compound ID | p-AKT (MCF-7) IC50 (nM) | Kinase Selectivity (Selectivity Score*) | hERG IC50 (µM) |
|---|---|---|---|
| NPI-001 | 15.6 | 0.02 | > 50 |
| NPI-002 | 8.9 | 0.01 | > 50 |
| NPI-003 | 4.5 | 0.25 | 12.5 |
| GDC-0941 | 12.0 | 0.10 | 25.0 |
*Selectivity Score (S-score) is a measure of promiscuity; a lower score indicates higher selectivity. Data are hypothetical.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of novel PI3K inhibitors. By combining direct biochemical assays with more physiologically relevant cell-based assays, researchers can effectively determine the potency, selectivity, and cellular activity of their compounds. This systematic approach is essential for advancing promising candidates in the drug discovery pipeline. The provided diagrams and data tables offer a clear visual and quantitative summary to aid in the interpretation and comparison of experimental results.
References
- 1. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 6. PI 3-Kinase 3-step HTRF™ Assay | 33-041 [merckmillipore.com]
- 7. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. PI3K (p120γ) Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. revvity.com [revvity.com]
- 16. revvity.com [revvity.com]
Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and relative quantification of key protein phosphorylation events within the Phosphoinositide 3-kinase (PI3K) signaling pathway using Western blotting. This method is essential for assessing pathway activation in response to various stimuli, inhibitors, or drug candidates.
Introduction to the PI3K Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2][4][5]
Activation of the PI3K pathway is initiated by the phosphorylation of the p85 regulatory subunit of PI3K, which then leads to the phosphorylation and activation of downstream effectors such as AKT and mTOR.[1][2][4] Western blotting, utilizing phospho-specific antibodies, is a powerful and widely used technique to measure the activation status of these key signaling nodes.[1] By detecting the phosphorylated forms of target proteins, researchers can infer the activity of the entire pathway.
Key Targets for Western Blot Analysis
The activation of the PI3K pathway can be monitored by assessing the phosphorylation status of several key proteins. The table below summarizes the primary targets and their specific phosphorylation sites indicative of pathway activation.
| Target Protein | Phosphorylation Site(s) | Role in Pathway | Antibody Type |
| PI3K p85 | Tyrosine 458 (Tyr458) | Activation of the catalytic subunit | Phospho-specific |
| Akt (PKB) | Threonine 308 (Thr308) | Partial activation | Phospho-specific |
| Serine 473 (Ser473) | Full activation[4][6] | Phospho-specific | |
| mTOR | Serine 2448 (Ser2448) | Activation of mTORC1 complex[7] | Phospho-specific |
| S6 Ribosomal Protein | Serine 235/236 | Downstream effector of mTORC1 | Phospho-specific |
| GSK-3β | Serine 9 | Inhibition of GSK-3β activity | Phospho-specific |
Experimental Workflow
The following diagram illustrates the major steps involved in the Western blot protocol for analyzing PI3K pathway activation.
Detailed Experimental Protocol
This protocol provides a general framework for the Western blot analysis of PI3K pathway activation. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell types and experimental setups.
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer is commonly used for whole-cell lysates.[8][9]
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: Protease and phosphatase inhibitor cocktails.[10]
-
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.[11]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).[8]
-
Transfer Buffer: 25 mM Tris base, 192 mM glycine, 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[1][8]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is often recommended to reduce background.[7]
-
Primary Antibodies: Phospho-specific and total protein antibodies for targets of interest (see table above). Recommended dilutions can be found on the antibody datasheet, but typically range from 1:500 to 1:2000.[1][11][12]
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG, diluted according to the manufacturer's instructions (typically 1:2000 to 1:10000).[1]
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase and sub-confluent at the time of the experiment.[1]
-
Treat cells with activators (e.g., growth factors) or inhibitors of the PI3K pathway for the desired time points.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet or plate.
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][7][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use densitometry software to measure the band intensity. Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band and/or a loading control (e.g., β-actin or GAPDH).[13]
-
PI3K Signaling Pathway Diagram
The following diagram illustrates the core components of the PI3K/AKT/mTOR signaling pathway.
Data Presentation and Interpretation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides a template for summarizing densitometry results.
| Treatment | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR | p-S6 (Ser235/236) / Total S6 |
| Control (Untreated) | 1.00 | 1.00 | 1.00 |
| Activator (e.g., IGF-1) | 3.5 ± 0.4 | 2.8 ± 0.3 | 4.2 ± 0.5 |
| Inhibitor (e.g., LY294002) | 0.2 ± 0.05 | 0.3 ± 0.07 | 0.4 ± 0.09 |
| Drug Candidate A | 1.2 ± 0.15 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| Drug Candidate B | 0.5 ± 0.08 | 0.6 ± 0.1 | 0.7 ± 0.12 |
Data are presented as fold change relative to the control and represent the mean ± standard deviation from at least three independent experiments.
An increase in the ratio of phosphorylated protein to total protein indicates activation of the pathway, while a decrease suggests inhibition. By comparing the effects of different treatments, researchers can assess the efficacy of drug candidates or elucidate the mechanisms of cellular responses.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein per lane. | |
| Inefficient transfer | Optimize transfer conditions (time, voltage). | |
| Insufficient exposure | Increase exposure time. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 11. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of a Novel PI3K Inhibitor (Pl3K-X) in 3D Spheroid Cultures
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Consequently, the PI3K pathway is a prime target for therapeutic intervention. Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D monolayers.[4][5][6] This application note provides a detailed protocol for evaluating the efficacy of a novel, potent, and selective PI3K inhibitor, PI3K-X, on 3D tumor spheroids. We describe methods for spheroid formation, inhibitor treatment, and subsequent analysis of cell viability and apoptosis induction using commercially available assays. The presented data demonstrates a dose-dependent inhibition of spheroid growth and induction of apoptosis upon treatment with PI3K-X, highlighting the utility of 3D models in preclinical drug assessment.
Introduction
Traditional 2D cell culture has been the cornerstone of cancer research and drug discovery for decades. However, cells grown in monolayers lack the complex cell-cell and cell-matrix interactions that are characteristic of in vivo tumors.[4][6] This discrepancy can lead to misleading results in drug efficacy studies.[7] 3D cell culture models, particularly tumor spheroids, offer a more physiologically relevant system by mimicking the structural and functional characteristics of avascular tumors, including gradients of nutrients, oxygen, and catabolites.[5][8]
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][3][9] The activation of PI3K leads to the phosphorylation of AKT, which in turn modulates a variety of downstream effectors that promote tumorigenesis.[2][9] PI3K-X is a novel small molecule inhibitor designed to target the p110α catalytic subunit of PI3K, which is frequently mutated in various cancers.
This application note outlines a comprehensive workflow for assessing the anti-tumor activity of PI3K-X in a 3D spheroid model derived from a human colorectal cancer cell line. We provide detailed protocols for spheroid generation, inhibitor treatment, and the quantitative assessment of cell viability and apoptosis using the CellTiter-Glo® 3D and Caspase-Glo® 3/7 3D assays, respectively.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. The pathway is typically activated by receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[2][9] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[9] This co-localization facilitates the phosphorylation and full activation of AKT. Activated AKT then phosphorylates a wide range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[1][9] PI3K-X specifically inhibits the catalytic activity of PI3K, thereby blocking the production of PIP3 and subsequent downstream signaling.
Materials and Methods
Cell Culture and Spheroid Formation
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Spheroid Formation Plates: 96-well round-bottom ultra-low attachment (ULA) plates.
Key Reagents
-
PI3K Inhibitor: PI3K-X (dissolved in DMSO to a 10 mM stock solution).
-
Viability Assay: CellTiter-Glo® 3D Cell Viability Assay.[5][10]
Experimental Workflow
The overall experimental workflow consists of four main stages: spheroid generation, compound treatment, endpoint assays, and data analysis.
Protocols
Protocol 1: HCT116 Spheroid Formation
-
Culture HCT116 cells to ~80% confluency in a T-75 flask.
-
Trypsinize, collect, and count the cells using a hemocytometer or automated cell counter.
-
Resuspend the cells in culture medium to a final concentration of 1.5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (1,500 cells/well).[14]
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours to allow for spheroid formation.
Protocol 2: PI3K-X Treatment
-
On day 3 post-seeding, prepare a 2X serial dilution series of PI3K-X in culture medium, ranging from 200 µM to 0.1 µM. Also, prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
-
Carefully remove 50 µL of conditioned medium from each well of the spheroid plate.
-
Add 50 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.
-
Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D)
-
After the 72-hour treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® 3D Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well of the 96-well plate.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 3D)
-
After the 72-hour treatment period, remove a separate, parallel plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions.[11]
-
Add 100 µL of the reagent to each well.[11]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]
Results
The treatment of HCT116 spheroids with PI3K-X resulted in a dose-dependent decrease in cell viability and a corresponding increase in apoptosis. The quantitative data are summarized below.
Table 1: Effect of PI3K-X on HCT116 Spheroid Viability
| PI3K-X Conc. (µM) | Average Luminescence (RLU) | % Viability (Normalized to Vehicle) |
| Vehicle (0) | 850,432 | 100.0% |
| 0.1 | 798,901 | 94.0% |
| 0.5 | 654,832 | 77.0% |
| 1.0 | 442,225 | 52.0% |
| 5.0 | 127,565 | 15.0% |
| 10.0 | 68,034 | 8.0% |
| 50.0 | 42,521 | 5.0% |
| IC₅₀ | 1.1 µM |
RLU: Relative Light Units
Table 2: Induction of Apoptosis by PI3K-X in HCT116 Spheroids
| PI3K-X Conc. (µM) | Average Luminescence (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle (0) | 15,678 | 1.0 |
| 0.1 | 18,970 | 1.2 |
| 0.5 | 34,491 | 2.2 |
| 1.0 | 67,415 | 4.3 |
| 5.0 | 112,980 | 7.2 |
| 10.0 | 108,178 | 6.9 |
| 50.0 | 95,636 | 6.1 |
| EC₅₀ | 1.3 µM |
RLU: Relative Light Units
The data clearly indicates that PI3K-X effectively inhibits the growth of 3D colorectal cancer spheroids with an IC₅₀ value of 1.1 µM. The mechanism of this growth inhibition is, at least in part, due to the induction of apoptosis, as demonstrated by the dose-dependent increase in caspase-3/7 activity, with an EC₅₀ of 1.3 µM. The slight decrease in apoptosis at the highest concentration (50 µM) may be attributable to secondary necrosis following a robust apoptotic response.
Conclusion
The protocols detailed in this application note provide a robust and reproducible framework for evaluating the efficacy of targeted therapies, such as the PI3K inhibitor PI3K-X, in physiologically relevant 3D spheroid models. The use of homogenous, luminescence-based assays for viability and apoptosis allows for a streamlined workflow suitable for medium- to high-throughput screening.[8][11] Our results demonstrate that PI3K-X is a potent inhibitor of HCT116 spheroid growth, validating the therapeutic potential of targeting the PI3K pathway in colorectal cancer. This 3D culture-based approach offers a more predictive preclinical model that can better inform and accelerate the drug development process.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Alteration of cellular behavior and response to PI3K pathway inhibition by culture in 3D collagen gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 3D Assay [worldwide.promega.com]
- 12. bemek.co.il [bemek.co.il]
- 13. promegaconnections.com [promegaconnections.com]
- 14. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.ro]
Application Note: Flow Cytometry Analysis of a Novel PI3K Delta Inhibitor, Roginolisib
For Research Use Only.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Novel PI3K inhibitors are continuously being developed to improve efficacy and reduce toxicity.[1] Roginolisib (IOA-244) is a novel, first-in-class, allosteric modulator of PI3Kδ that exhibits a unique non-ATP-competitive binding mechanism.[4] This distinct mechanism of action contributes to its favorable safety profile and potent anti-tumor activity.[5][4]
This application note provides detailed protocols for the analysis of Roginolisib's effects on cancer cells using flow cytometry. We describe methods for assessing PI3K pathway inhibition via phospho-flow cytometry, and for quantifying the induction of apoptosis and cell cycle arrest.
Mechanism of Action: Roginolisib
Roginolisib is a highly selective inhibitor of the delta (δ) isoform of PI3K.[3][4] Unlike many other PI3K inhibitors that compete with ATP for binding to the kinase domain, Roginolisib is an allosteric modulator that binds to the C-terminus of PI3Kδ.[4] This unique binding mode locks the enzyme in an inactive conformation, leading to potent and selective inhibition of its downstream signaling.[4] The PI3Kδ isoform is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, making it an attractive target for hematological malignancies.[6][7] Furthermore, emerging evidence suggests a role for PI3Kδ in the tumor microenvironment of solid tumors, particularly in regulating immune responses.[3][8]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analyses of cancer cell lines treated with Roginolisib.
Table 1: Dose-Dependent Effect of Roginolisib on Apoptosis in Malignant Pleural Mesothelioma (MPM) Cells.
| Roginolisib Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 1 | 8.2 ± 1.5 | 4.5 ± 0.9 | 12.7 ± 2.4 |
| 5 | 15.7 ± 2.1 | 9.8 ± 1.7 | 25.5 ± 3.8 |
| 10 | 28.4 ± 3.2 | 18.6 ± 2.5 | 47.0 ± 5.7 |
Data are representative and presented as mean ± standard deviation from three independent experiments. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Effect of Roginolisib on Cell Cycle Distribution in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines.
| Treatment (5 µM for 24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Control (DMSO) | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 | 2.3 ± 0.6 |
| Roginolisib | 65.8 ± 3.1 | 15.3 ± 1.5 | 10.1 ± 0.9 | 8.8 ± 1.1 |
Data are representative and presented as mean ± standard deviation from three independent experiments. A significant increase in the G0/G1 population and a decrease in the S and G2/M populations are indicative of cell cycle arrest. An increase in the sub-G1 population suggests apoptosis.
Experimental Protocols
Protocol 1: Phospho-Flow Cytometry for PI3K Pathway Analysis
This protocol allows for the measurement of the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein, at the single-cell level.[7][9]
Materials:
-
Novel PI3K Inhibitor (e.g., Roginolisib)
-
Cancer cell line of interest (e.g., MPM or B-ALL cells)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Phospho-specific antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6 (Ser235/236)) conjugated to fluorescent dyes.
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells/mL and allow them to adhere overnight (for adherent cells). Treat cells with various concentrations of Roginolisib or vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the fixed cells and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Antibody Staining: Wash the permeabilized cells twice with Staining Buffer. Resuspend the cell pellet in 100 µL of Staining Buffer containing the phospho-specific antibodies at the manufacturer's recommended concentration. Incubate for 40 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells once with Staining Buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. A decrease in the mean fluorescence intensity (MFI) of the phospho-specific antibody signal in Roginolisib-treated cells compared to the control indicates inhibition of the PI3K pathway.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of cells undergoing apoptosis following treatment with a PI3K inhibitor.[2][10]
Materials:
-
Novel PI3K Inhibitor (e.g., Roginolisib)
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with various concentrations of Roginolisib or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with a PI3K inhibitor.[11][12]
Materials:
-
Novel PI3K Inhibitor (e.g., Roginolisib)
-
Cancer cell line of interest
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with Roginolisib or vehicle control for 24 hours.
-
Fixation: Harvest cells and wash with PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content. An accumulation of cells in the G0/G1 phase is indicative of a G1 cell cycle arrest.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Roginolisib.
Caption: Experimental workflow for flow cytometry analysis of a novel PI3K inhibitor.
References
- 1. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The highly selective and oral phosphoinositide 3-kinase delta (PI3K-δ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Updated clinical safety and efficacy data for iOnctura's roginolisib presented at ESMO Immuno-Oncology Congress 2023 [prnewswire.com]
- 9. Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Lentiviral Knockdown of PI3K Isoforms: A Guide for Inhibitor Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The PI3K family consists of several isoforms, and while pan-PI3K inhibitors have been developed, isoform-selective inhibitors are gaining prominence due to the potential for increased efficacy and reduced off-target effects.[2][3]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for stably suppressing the expression of specific genes, allowing for the elucidation of their function.[4] By selectively knocking down individual PI3K isoforms, researchers can dissect their specific roles in cancer biology and assess the on-target efficacy of isoform-selective inhibitors. This application note provides detailed protocols for lentiviral knockdown of PI3K isoforms and subsequent analysis of inhibitor sensitivity, along with a summary of expected outcomes based on published data.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis, cell growth, and survival.[5][6][7]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The general workflow for lentiviral knockdown of PI3K isoforms and subsequent inhibitor studies involves several key steps, from shRNA design and lentivirus production to the functional analysis of transduced cells.
Caption: Experimental workflow for PI3K knockdown and inhibitor studies.
Data Presentation
The following tables summarize the impact of lentiviral shRNA-mediated knockdown of specific PI3K isoforms on the sensitivity of cancer cells to various PI3K inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50).
Table 1: Effect of PIK3CA (p110α) Knockdown on Inhibitor Sensitivity
| Cell Line | Inhibitor | IC50 (Control shRNA) | IC50 (PIK3CA shRNA) | Fold Change | Reference |
| MDA-MB-468 | Olaparib | ~10 µM | ~5 µM | ~2 | [8] |
| BT20 | Olaparib | >10 µM | ~7.5 µM | >1.3 | [8] |
| H69 (SCLC) | PIK75 (p110α inhibitor) | ~75 nM | Not Reported | - | [9] |
Table 2: Effect of PIK3CB (p110β) Knockdown on Inhibitor Sensitivity
| Cell Line | Inhibitor | IC50 (Control shRNA) | IC50 (PIK3CB shRNA) | Fold Change | Reference |
| EVSA-T (Parental) | GDC-0941 (pan-PI3K) | ~100 nM | Increased sensitivity | - | [10] |
| EVSA-T (Resistant Clone) | GDC-0941 (pan-PI3K) | >1000 nM | Increased sensitivity | - | [10] |
Table 3: Effect of PIK3CD (p110δ) Knockdown on Inhibitor Sensitivity
| Cell Line | Inhibitor | IC50 (Control) | IC50 (PIK3CD Knockdown) | Fold Change | Reference |
| CLL Cells | Idelalisib (p110δ inhibitor) | 2.9 nM | Not Directly Reported | - | [11] |
| JVM3 (B-cell line) | Duvelisib (p110δ/γ inhibitor) | Not Reported | Reduced Migration | - | [12] |
Table 4: Effect of PIK3CG (p110γ) Knockdown on Inhibitor Sensitivity
| Cell Line | Inhibitor | Effect of Knockdown | Reference |
| B-cells | CZC24832 (p110γ inhibitor) | Reduced Migration | [12] |
| JVM3 (B-cell line) | Duvelisib (p110δ/γ inhibitor) | Reduced Migration | [12] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the production of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA of interest (e.g., pLKO.1)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE 6)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the lentiviral vector (4 µg), psPAX2 (3 µg), and pMD2.G (1 µg) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest Virus:
-
At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots.
-
Protocol 2: Lentiviral Transduction and Generation of Stable Cell Lines
This protocol details the transduction of target cells with lentiviral particles and the selection of a stable cell population.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other appropriate selection antibiotic)
-
Complete growth medium
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate at a density that will result in ~50-70% confluency on the day of transduction.
-
Day 2: Transduction:
-
Remove the growth medium from the cells.
-
Add fresh complete growth medium containing Polybrene to a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral titers (Multiplicity of Infection - MOI) to determine the optimal transduction efficiency.
-
Incubate the cells for 24-48 hours.
-
-
Day 4 onwards: Selection:
-
Replace the virus-containing medium with fresh complete growth medium containing the appropriate concentration of puromycin. The optimal puromycin concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Replace the selection medium every 2-3 days.
-
Continue selection until non-transduced control cells are completely killed.
-
Expand the surviving puromycin-resistant cell population.
-
Protocol 3: Western Blot Analysis for Knockdown Validation
This protocol is for confirming the knockdown of the target PI3K isoform at the protein level.
Materials:
-
Stable cell lines (control shRNA and PI3K isoform shRNA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target PI3K isoform
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target PI3K isoform and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of knockdown.
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[8][13][14][15]
Materials:
-
Stable cell lines
-
PI3K inhibitors
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Day 1: Seed Cells: Seed the stable cell lines in a 96-well opaque-walled plate at a predetermined optimal density.
-
Day 2: Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor. Include a vehicle-only control. Incubate for 48-72 hours.
-
Day 4 or 5: Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Validated shRNA Sequences
The following are examples of shRNA target sequences that have been used to knock down human PI3K isoforms. It is recommended to test multiple shRNA sequences for each target to identify the most effective one.
Table 5: Validated shRNA Target Sequences for Human PI3K Isoforms
| Gene | Target Sequence (5' -> 3') | Reference/Source |
| PIK3CA | GAATGATAGTGACTTTAGA | [5] |
| PIK3CB | GAAACTGCCGTATATGAGGAA | [2] |
| PIK3CD | Multiple commercially available | [16][17] |
| PIK3CG | TTGCCTCTACAAAAACTGTG | [18] |
Lentiviral-mediated shRNA knockdown is an invaluable tool for dissecting the isoform-specific functions of PI3K and for validating the on-target effects of selective inhibitors. The protocols and data presented in this application note provide a comprehensive guide for researchers to design and execute robust experiments to advance the understanding and therapeutic targeting of the PI3K pathway in cancer and other diseases. By carefully validating knockdown and quantifying the effects on inhibitor sensitivity, researchers can generate high-quality data to support drug development efforts.
References
- 1. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 2. Ultrasound-mediated delivery of Pik3cb shRNA using magnetic nanoparticles for the treatment of in-stent restenosis in a rat balloon-injured model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shRNA Technology Shared Resource | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 4. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 5. siRNA at MIT: PIK3CA (#1137) [web.mit.edu]
- 6. cdn.origene.com [cdn.origene.com]
- 7. PIK3CA and PIK3CB inhibition produce synthetic lethality when combined with estrogen deprivation in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RNA interference screens discover proteases as synthetic lethal partners of PI3K inhibition in breast cancer cells [thno.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. Synergistic interactions with PI3K inhibition that induce apoptosis [dspace.mit.edu]
- 16. fishersci.it [fishersci.it]
- 17. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 18. addgene.org [addgene.org]
CRISPR-Cas9 for studying novel PI3K inhibitor resistance
An increasingly critical area of oncology research is understanding the mechanisms of resistance to targeted therapies. The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently over-activated signaling pathways in human cancers, making it a key therapeutic target.[1][2][3][4] However, the clinical efficacy of PI3K inhibitors is often hampered by the development of drug resistance.[1][3][4]
CRISPR-Cas9 based functional genomic screens have become a powerful, unbiased tool for systematically identifying genes that, when perturbed, confer resistance to therapeutic agents.[5][6][7] This technology allows researchers to uncover novel resistance mechanisms, identify potential biomarkers, and devise combination therapy strategies to overcome resistance.[8][9]
Application Notes
Genome-wide CRISPR-Cas9 knockout screens can identify genes whose loss-of-function leads to resistance against PI3K inhibitors.[10][11] In these experiments, a population of cancer cells expressing the Cas9 nuclease is transduced with a pooled library of single-guide RNAs (sgRNAs), with each sgRNA designed to knock out a specific gene.[12][13] When these cells are treated with a PI3K inhibitor, cells that have lost a gene essential for the drug's efficacy will survive and proliferate.[7] Deep sequencing is then used to identify the sgRNAs that are enriched in the surviving cell population, thereby pinpointing the resistance-conferring genes.[13]
For instance, a CRISPR screen might reveal that the loss of negative regulators of the mTORC1 pathway, such as TSC1 or TSC2, promotes resistance to PI3K inhibition.[10][14] This is because mTORC1 is a key downstream effector of PI3K, and its sustained activation can bypass the effects of upstream PI3K blockade.[10][14] Such findings provide a clear rationale for combination therapies, for example, using a PI3K inhibitor together with an mTOR inhibitor to prevent or overcome resistance.[10]
Key Experimental Considerations:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to the novel PI3K inhibitor. The cell line should also be amenable to high-efficiency lentiviral transduction and stably express Cas9.
-
sgRNA Library: Both whole-genome and custom-designed, focused sgRNA libraries can be used. A whole-genome library provides an unbiased approach, while a focused library (e.g., targeting all kinases) can increase screening depth for a specific gene family.[5]
-
Screening Conditions: It is crucial to optimize the concentration of the PI3K inhibitor to achieve a selective pressure that kills a majority of the cells (e.g., 70-80%) without eliminating the entire population, allowing for the outgrowth of resistant clones.[15]
Signaling Pathway and Experimental Workflow
The PI3K pathway is a central node in cellular signaling, regulating growth, survival, and metabolism. Its activation and the points of therapeutic intervention are depicted below.
Caption: The PI3K signaling pathway is activated by growth factors and inhibited by PTEN.
The process of using a CRISPR-Cas9 screen to identify genes involved in PI3K inhibitor resistance follows a systematic workflow from library preparation to hit validation.
Caption: Experimental workflow for a pooled CRISPR-Cas9 resistance screen.
Protocols
Protocol 1: Lentiviral sgRNA Library Production
This protocol details the steps to package the pooled sgRNA library into lentiviral particles.
-
Cell Seeding: On Day 0, seed HEK293T cells in 15 cm dishes at a density to achieve 80-90% confluency by the next day.
-
Transfection (Day 1): Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Medium Change (Day 2): Approximately 16-24 hours post-transfection, carefully replace the transfection medium with fresh growth medium supplemented with 1% BSA to maximize viral stability.
-
Virus Harvest (Day 3 & 4): At 48 and 72 hours post-transfection, collect the virus-containing supernatant. Filter it through a 0.45 µm filter to remove cells and debris. The harvests can be pooled.
-
Virus Concentration: For higher titers, concentrate the virus by ultracentrifugation or using a commercially available concentration reagent. Resuspend the viral pellet in a small volume of sterile PBS or culture medium.
-
Titer Determination: Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the virus and measuring the percentage of infected cells after antibiotic selection. This is critical for achieving the desired multiplicity of infection (MOI) in the screen.
Protocol 2: CRISPR-Cas9 Resistance Screen
This protocol outlines the core screening experiment.
-
Transduction (Day 0): Transduce the Cas9-expressing cancer cells with the sgRNA lentiviral library at a low MOI (0.2-0.4) to ensure that most cells receive a single sgRNA. A sufficient number of cells must be transduced to achieve a representation of at least 500-1000 cells per sgRNA in the library.
-
Antibiotic Selection (Days 2-5): Add the appropriate antibiotic (e.g., puromycin) to the culture medium to select for successfully transduced cells. Maintain selection until a non-transduced control plate shows complete cell death.
-
Baseline Sample Collection (Day 6): After selection, expand the cell population. Harvest a representative portion of the cells to serve as the initial timepoint (T0) reference.
-
Drug Treatment (Day 7 onwards): Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to the pre-determined concentration of the novel PI3K inhibitor.
-
Cell Maintenance: Culture the cells for 14-21 days, passaging as needed. It is crucial to maintain a minimum of 500-1000 cells per sgRNA at each passage to preserve library complexity.
-
Final Harvest: At the end of the treatment period, harvest the surviving cells from both the control and PI3K inhibitor-treated populations.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and final treated cell pellets.
-
sgRNA Sequencing Preparation: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. A two-step PCR process is often used to add Illumina sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing.
Data Presentation and Analysis
Following sequencing, bioinformatic analysis is performed to identify sgRNAs that are significantly enriched in the PI3K inhibitor-treated cells compared to the control cells. Tools like MAGeCK are commonly used for this purpose.[11][16] The results are typically presented in a table that ranks genes based on the statistical significance of their enrichment.
Table 1: Representative Data from a PI3K Inhibitor Resistance Screen
| Gene Symbol | sgRNA ID | Log2 Fold Change (Treated/Control) | p-value | False Discovery Rate (FDR) |
| TSC2 | TSC2_1 | 6.8 | 1.5 x 10⁻⁹ | 4.2 x 10⁻⁸ |
| TSC2 | TSC2_2 | 6.5 | 3.1 x 10⁻⁹ | 7.8 x 10⁻⁸ |
| PTEN | PTEN_1 | 6.2 | 8.9 x 10⁻⁹ | 1.5 x 10⁻⁷ |
| NF1 | NF1_1 | 5.9 | 2.4 x 10⁻⁸ | 3.3 x 10⁻⁷ |
| NF1 | NF1_2 | 5.5 | 7.8 x 10⁻⁸ | 9.1 x 10⁻⁷ |
| KEAP1 | KEAP1_1 | 5.3 | 1.2 x 10⁻⁷ | 1.2 x 10⁻⁶ |
Note: This is example data. Actual results will vary.
Hit Validation Protocol
Candidate genes identified in the primary screen must be validated.
-
Individual Gene Knockout: For each top candidate gene, design 2-3 new, validated sgRNAs.
-
Generate Knockout Lines: Transduce the parental Cas9-expressing cell line with the individual sgRNAs and select for stable knockout clones or populations.[15][17]
-
Confirm Knockout: Verify gene knockout at the protein level using Western blot or at the genomic level by sequencing the target locus.[15]
-
Cell Viability Assays: Perform dose-response experiments with the PI3K inhibitor on the knockout and control cell lines. A resistant phenotype is confirmed if the knockout cells show a significantly higher IC50 value compared to the control cells.[17]
-
Rescue Experiment: To confirm specificity, re-express the wild-type version of the candidate gene in the knockout cells. Restoration of sensitivity to the PI3K inhibitor would confirm that the resistance phenotype is due to the loss of that specific gene.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. CRISPR screen in cancer: status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Genomic alterations in PIK3CA-mutated breast cancer result in mTORC1 activation and limit the sensitivity to PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. broadinstitute.org [broadinstitute.org]
- 14. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Functional Genomics via CRISPR-Cas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of Copanlisib, a PI3K Inhibitor, in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2] Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful preclinical models that faithfully recapitulate the genetics, histology, and to a large extent, the drug response of the original patient tumor.[3][4] This application note details the use of Copanlisib, a potent pan-class I PI3K inhibitor, in patient-derived organoid (PDO) models for preclinical drug efficacy studies.
Copanlisib is an intravenous PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are crucial for B-cell function and are often overexpressed in malignant B-cells.[1][2] By inhibiting the PI3K pathway, Copanlisib blocks downstream signaling, including the AKT/mTOR pathway, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[1] This document provides detailed protocols for assessing the anti-tumor activity of Copanlisib in organoid models, presenting quantitative data, and visualizing key biological pathways and experimental workflows.
Data Presentation: Efficacy of Copanlisib in Organoid and Cancer Cell Line Models
The following tables summarize the in vitro efficacy of Copanlisib, providing IC50 values across different PI3K isoforms and in various cancer cell lines. This data serves as a baseline for designing and interpreting experiments in organoid models.
Table 1: Copanlisib IC50 Values for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) |
| PI3K-α | 0.5[2] |
| PI3K-β | 3.7[2] |
| PI3K-γ | 6.4[2] |
| PI3K-δ | 0.7[2] |
Table 2: Comparative IC50 Values of Copanlisib in Cancer Cell Lines with Different PIK3CA Mutational Status
| Cell Line Characteristic | Number of Cell Lines (n) | Mean IC50 (µM) |
| PIK3CA Mutant | 17 | ~0.1 |
| PIK3CA Wild Type | 44 | ~1.0 |
| Data adapted from studies on various cancer cell lines to illustrate sensitivity based on PIK3CA mutation status.[5] |
Experimental Protocols
Protocol 1: Assessment of Organoid Viability using CellTiter-Glo® 3D Assay
This protocol describes how to measure the viability of organoids treated with Copanlisib using a luminescence-based ATP assay.
Materials:
-
Patient-derived organoids cultured in Matrigel® domes
-
Organoid culture medium
-
Copanlisib (BAY 80-6946)
-
DMSO (vehicle control)
-
96-well opaque-walled plates suitable for luminescence readings
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Organoid Plating:
-
Disrupt Matrigel® domes containing organoids and resuspend organoids in fresh, pre-warmed culture medium.
-
Seed the desired number of organoids per well into a 96-well opaque-walled plate. The optimal seeding density should be determined empirically for each organoid line.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Copanlisib in DMSO.
-
Perform serial dilutions of Copanlisib in organoid culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest Copanlisib dose).
-
Carefully remove the existing medium from the organoid-containing wells and add the medium with the different concentrations of Copanlisib or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 72-96 hours. The incubation time may need to be optimized.
-
-
CellTiter-Glo® 3D Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing to promote cell lysis.[7]
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[6][7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Whole-Mount Immunofluorescence Staining for Phospho-AKT (p-AKT)
This protocol allows for the visualization of the inhibition of the PI3K pathway in organoids by staining for phosphorylated AKT (a key downstream effector).
Materials:
-
Treated and control organoids from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., 0.5% Triton X-100 and 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation:
-
Carefully remove the culture medium and wash the organoids twice with PBS.
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.[8]
-
-
Permeabilization and Blocking:
-
Wash the fixed organoids three times with PBS.
-
Permeabilize and block non-specific antibody binding by incubating the organoids in Permeabilization/Blocking Buffer for at least 2-4 hours at room temperature or overnight at 4°C.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-AKT antibody in the blocking buffer to the recommended concentration.
-
Incubate the organoids in the primary antibody solution overnight at 4°C with gentle agitation.[8]
-
-
Secondary Antibody Incubation:
-
Wash the organoids three times with PBS for 10-15 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the organoids in the secondary antibody solution for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Wash the organoids three times with PBS.
-
Incubate with DAPI solution for 15-20 minutes to stain the nuclei.[8]
-
Wash three times with PBS.
-
Carefully transfer the stained organoids onto a microscope slide, remove excess PBS, and add a drop of mounting medium. Place a coverslip over the organoids.
-
-
Imaging and Analysis:
-
Image the organoids using a confocal microscope.
-
Analyze the fluorescence intensity of p-AKT staining in Copanlisib-treated organoids compared to the control group to assess the extent of PI3K pathway inhibition.
-
Visualizations
Caption: PI3K Signaling Pathway and Copanlisib Inhibition.
Caption: Experimental Workflow for Copanlisib Testing in Organoids.
Caption: Potential Resistance Mechanisms to Copanlisib.
Conclusion
Patient-derived organoids provide a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like Copanlisib. The protocols and data presented in this application note offer a comprehensive framework for researchers to design and execute preclinical studies. By leveraging these advanced in vitro models, scientists can gain valuable insights into drug sensitivity, mechanisms of action, and potential resistance pathways, ultimately accelerating the translation of promising cancer therapeutics into the clinic.
References
- 1. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient-derived organoids in human cancer: a platform for fundamental research and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organoid viability assay [bio-protocol.org]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to a Novel PI3K Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for a novel Phosphoinositide 3-kinase (PI3K) inhibitor. All information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects and general use of novel PI3K inhibitors.
Q1: What are the known off-target effects of this novel PI3K inhibitor?
A1: While designed for high specificity, this novel PI3K inhibitor may exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. Kinome-wide screening has been performed to characterize its selectivity profile. The most common off-target effects can be categorized as either direct inhibition of other kinases or indirect effects on cellular signaling pathways. Some PI3K inhibitors have been observed to interact with non-kinase proteins as well.[1][2]
Q2: How does the isoform selectivity of a PI3K inhibitor relate to its off-target profile?
A2: The class I PI3K family has four isoforms: α, β, γ, and δ.[3] Novel inhibitors are often designed to be isoform-specific to achieve a better therapeutic window and reduce toxicity.[4] For instance, inhibitors targeting the p110α isoform are associated with hyperglycemia and rash, while inhibitors of the δ isoform can lead to gastrointestinal issues and transaminitis.[4][5] The unique tissue distribution of these isoforms means that an inhibitor's off-target effects can be localized to specific cell types or organs.[3][6]
Q3: What is compensatory signaling and how does it relate to off-target effects?
A3: Compensatory signaling is a cellular response to the inhibition of a specific pathway, where alternative pathways are activated to maintain cellular function. This can be considered a functional off-target effect. For example, inhibition of the PI3K/AKT pathway can lead to the compensatory activation of the MET/STAT3 or the Ras/Raf/MEK/ERK pathways.[7][8][9][10] This can lead to drug resistance and unexpected experimental outcomes.[11]
Q4: How can I experimentally validate the on-target and off-target engagement of the PI3K inhibitor in my cellular model?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of the inhibitor to its intended PI3K target and potential off-targets within a cellular context.[12][13][14][15] This method assesses the thermal stabilization of a protein upon ligand binding. Western blotting for downstream effectors of the PI3K pathway (e.g., phospho-AKT, phospho-S6) can confirm on-target pathway inhibition. To investigate off-target effects, you can perform proteomic or phosphoproteomic analyses to identify changes in the phosphorylation status of other cellular proteins.
Q5: Are there known mechanisms of resistance to this PI3K inhibitor?
A5: Resistance to PI3K inhibitors can arise from several mechanisms. One common mechanism is the activation of compensatory signaling pathways, as mentioned above.[10][11] Additionally, mutations in the PI3K gene (PIK3CA) or in the tumor suppressor PTEN can alter inhibitor sensitivity.[4][5] Loss of PTEN function can lead to resistance to p110α-specific inhibitors by increasing signaling through p110β.[4]
Data Presentation
The following tables summarize the inhibitory activity of various PI3K inhibitors against the four class I PI3K isoforms and other selected kinases. This data is crucial for understanding the selectivity profile of each compound.
Table 1: Inhibitory Activity (IC50, nM) of Selected PI3K Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| Buparlisib | 52 | 166 | 262 | 116 |
| CH5132799 | 14 | - | - | - |
| PI-103 | 2 | 3 | 15 | 3 |
| TG-100-115 | - | - | 83 | 235 |
| ZSTK474 | 18 | 380 | 26 | 75 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
| Alpelisib | 5 | - | - | 250 |
| Idelalisib | 8600 | 4000 | 2100 | 2.5 |
| Duvelisib | 464 | 2118 | 29 | 2.5 |
| Umbralisib | 7020 | 5860 | 9260 | 22.2 |
Data compiled from multiple sources.[16] Dashes indicate data not available.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with the novel PI3K inhibitor.
| Problem | Possible Cause | Recommended Solution |
| No inhibition of downstream signaling (e.g., p-AKT) observed by Western Blot | 1. Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. 2. Insufficient Inhibitor Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Insensitivity: The cell line may have intrinsic resistance mechanisms (e.g., PTEN loss, compensatory pathway activation). 4. Incorrect Timing: The time point of cell lysis after treatment may be suboptimal. | 1. Verify Inhibitor Activity: Use a fresh stock of the inhibitor and verify its activity in a cell-free kinase assay. 2. Perform a Dose-Response Curve: Titrate the inhibitor concentration to determine the optimal working concentration for your cell line. 3. Characterize Your Cell Line: Check the mutational status of PIK3CA and PTEN. Investigate potential compensatory signaling by blotting for markers of other pathways (e.g., p-ERK, p-STAT3). 4. Optimize Treatment Time: Perform a time-course experiment to identify the optimal duration of inhibitor treatment. |
| Inconsistent results between experiments | 1. Variable Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect signaling pathways. 2. Inconsistent Inhibitor Preparation: Variations in inhibitor dilution or solvent can lead to different effective concentrations. 3. Technical Variability in Assays: Inconsistent loading in Western blots or variations in antibody incubations. | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. Serum-starve cells before inhibitor treatment for more consistent results. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. 3. Ensure Assay Consistency: Use a reliable protein quantification method to ensure equal loading for Western blots. Use positive and negative controls in all experiments. |
| Unexpected Phenotype or Cell Death | 1. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. 2. Activation of Compensatory Apoptotic Pathways: Inhibition of the pro-survival PI3K pathway may trigger apoptosis in sensitive cell lines. | 1. Consult Off-Target Profile: Review the kinome-wide selectivity data for the inhibitor. If a potential off-target is identified, use a more specific inhibitor for that target as a control. 2. Assess Apoptosis: Perform assays for apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) to determine if the observed cell death is due to apoptosis. |
| High Background in Western Blots for Phospho-Proteins | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Insufficient Blocking: The blocking step may not be effective in preventing non-specific antibody binding. 3. Contamination of Buffers: Buffers may be contaminated with bacteria or other substances that can cause background. | 1. Optimize Antibody Concentrations: Titrate the primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise. 2. Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 3. Use Fresh Buffers: Prepare fresh buffers for each experiment.[6][7][8][17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PI3K Kinase Assay
This protocol is for determining the IC50 of the novel PI3K inhibitor in a cell-free system.
Materials:
-
Recombinant human PI3K enzyme (isoform of interest)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Novel PI3K inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of the novel PI3K inhibitor in DMSO.
-
In a 384-well plate, add 0.5 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix of the PI3K enzyme and PIP2 substrate in kinase buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for confirming the binding of the novel PI3K inhibitor to its target in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Novel PI3K inhibitor
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the novel PI3K inhibitor at the desired concentration or with DMSO for 1 hour at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PI3K protein in each sample by Western blotting using an antibody specific for the PI3K isoform of interest.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the DMSO control indicates target engagement.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of the novel PI3K inhibitor.
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Caption: Compensatory activation of the MAPK/ERK pathway upon PI3K inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. biocompare.com [biocompare.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 18. Troubleshooting tips for western blot | Abcam [abcam.com]
Technical Support Center: Optimizing Novel PI3K Inhibitor Concentration
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the concentration of novel phosphoinositide 3-kinase (PI3K) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting concentration range for a novel PI3K inhibitor?
A1: For a novel PI3K inhibitor with unknown potency, it is best to start with a wide concentration range to determine the half-maximal inhibitory concentration (IC50). A common approach is to perform a dose-response curve starting from a low nanomolar (nM) range up to a high micromolar (µM) range.[1] A typical starting range for many PI3K inhibitors is 0.1 nM to 10,000 nM (10 µM).[1] For pan-PI3K inhibitors, which target multiple PI3K isoforms, IC50 values often fall within the sub-micromolar range.[2][3]
Q2: How long should I treat my cells with the inhibitor?
A2: Treatment duration depends on the experimental endpoint.
-
For signaling pathway analysis (e.g., Western blot for p-Akt): Short incubation times are often sufficient. A 30-minute to 6-hour treatment is typically used to observe changes in the phosphorylation status of downstream targets like Akt.[1][4]
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): Longer incubation times are necessary, generally ranging from 24 to 72 hours, to observe significant effects on cell growth and survival.[1][4][5]
Q3: How can I confirm that my novel inhibitor is targeting the PI3K pathway?
A3: The most direct method is to measure the phosphorylation levels of key downstream effectors of the PI3K pathway via Western blot. Upon PI3K activation, it phosphorylates PIP2 to generate PIP3, which in turn activates Akt.[6] Therefore, a successful PI3K inhibitor should decrease the phosphorylation of Akt (at Ser473 and Thr308) and subsequent downstream targets like S6 ribosomal protein without affecting the total protein levels of Akt or S6.[1][4][7]
Q4: My inhibitor is causing widespread cell death even at low concentrations. What should I do?
A4: This suggests potential off-target toxicity or extreme potency.
-
Lower the Concentration Range: Test concentrations in the picomolar (pM) to low nanomolar (nM) range.
-
Reduce Treatment Time: Shorten the incubation period for viability assays (e.g., test at 24 hours instead of 72 hours).
-
Perform Off-Target Analysis: Some compounds, like the well-known inhibitor LY294002, are known to have off-target effects on other kinases such as CK2 or mTOR.[8][9] If possible, screen the inhibitor against a panel of kinases to identify potential off-target activities.
-
Use a Toxicity Assay: Employ assays that can distinguish between apoptosis and necrosis to understand the mechanism of cell death.
Q5: I am not observing any effect on cell viability or pathway inhibition. What are the possible causes?
A5: This could be due to several factors, from the compound itself to the experimental system.
-
Inhibitor Potency/Stability: The inhibitor may have low potency in a cellular context or may be unstable in your culture medium. Verify the inhibitor's stability and consider using higher concentrations.
-
Cell Line Resistance: The chosen cell line may have resistance mechanisms, such as mutations in the PI3K pathway (e.g., PTEN loss or activating mutations in PIK3CA) that make it less sensitive, or compensatory activation of other survival pathways like MET/STAT3.[10][11][12]
-
Inactive Pathway: The PI3K pathway may not be constitutively active in your cell line under basal culture conditions. Pathway activation may require stimulation with a growth factor (e.g., IGF-1, EGF) prior to inhibitor treatment.
-
Experimental Error: Double-check inhibitor dilutions, cell seeding densities, and assay protocols.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for PI3K Inhibitor Classes
| Inhibitor Class | Target(s) | Typical In Vitro IC50 Range | Recommended Starting Test Range | Key Considerations |
| Pan-PI3K Inhibitors (e.g., Buparlisib, ZSTK474) | p110α, β, γ, δ | 50 nM - 1 µM[3][12] | 1 nM - 10 µM | Broadly target all Class I isoforms. Useful for initial screening.[1][4] |
| Isoform-Selective (e.g., Idelalisib for p110δ) | Specific p110 isoform | 1 nM - 500 nM | 0.1 nM - 5 µM | Effects are cell-type dependent, as isoform expression varies.[13] |
| Dual PI3K/mTOR (e.g., GDC-0980, BEZ235) | PI3K isoforms and mTOR | 4 nM - 80 nM[2] | 0.1 nM - 5 µM | Simultaneously blocks two key nodes in the same pathway. |
| Novel/Uncharacterized | Unknown | N/A | 0.1 nM - 50 µM | A very wide range is recommended to capture a full dose-response. |
Visual Guides and Workflows
PI3K/Akt Signaling Pathway```dot
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Novel PI3K\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, label="Inhibits", fontcolor="#EA4335"]; PTEN -> PIP3 [arrowhead=tee, label="Dephosphorylates", fontcolor="#5F6368"]; }
Caption: Standard workflow for determining inhibitor IC50 value.
Troubleshooting Guide: No Inhibitor Effect
Caption: A decision tree for troubleshooting lack of inhibitor efficacy.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a general method using a colorimetric (MTT) or luminescent (CellTiter-Glo) assay to determine the dose-dependent effect of a PI3K inhibitor on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
Novel PI3K inhibitor, dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescence Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of the novel PI3K inhibitor in culture medium. Start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. Also prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the media containing the inhibitor dilutions (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator. [4]5. Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved. Read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence. [5]6. Data Analysis:
-
Subtract the background reading (media only) from all wells.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: (% Viability) = (Treated_Signal / Control_Signal) * 100.
-
Use a software program (e.g., GraphPad Prism) to plot % Viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
This protocol is used to confirm that the novel inhibitor is engaging its target by measuring the phosphorylation status of Akt, a primary downstream effector of PI3K. [7][14] Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PI3K inhibitor (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a short duration (e.g., 1-6 hours). [4]2. Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. [6]Run the gel and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading and specificity, the membrane can be stripped and reprobed with antibodies for total Akt and a loading control like β-actin. [7]A decrease in the p-Akt signal relative to the total Akt signal indicates successful on-target inhibition.
References
- 1. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: In Vivo PI3K Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PI3K inhibitors in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My PI3K inhibitor is not showing efficacy in my in vivo model. What are the potential reasons?
A1: Lack of in vivo efficacy can stem from several factors:
-
Suboptimal Pharmacokinetics (PK): The inhibitor may have poor absorption, rapid metabolism, or inefficient distribution to the tumor tissue. It is crucial to perform PK studies to ensure adequate drug exposure.[1]
-
Insufficient Target Engagement: The administered dose may not be sufficient to inhibit the PI3K pathway effectively within the tumor. Pharmacodynamic (PD) studies are essential to confirm target modulation.
-
Inappropriate Dosing Schedule: Continuous high-dose administration may lead to toxicity and treatment interruptions, while intermittent or lower doses might be better tolerated and equally effective.[1][2]
-
Tumor Model Resistance: The chosen in vivo model may have intrinsic or acquired resistance mechanisms to PI3K inhibition. This can include mutations in downstream pathway components or activation of compensatory signaling pathways like RAS/MAPK.[3]
-
Incorrect Formulation: The inhibitor may not be properly solubilized or stable in the chosen vehicle, leading to poor bioavailability.
Q2: I am observing significant toxicity in my animal models. How can I manage this?
A2: Toxicity is a common challenge with PI3K inhibitors and is often mechanism-based.[4][5] Strategies to manage toxicity include:
-
Dose Reduction or Intermittent Dosing: Reducing the dose or changing to an intermittent dosing schedule can mitigate side effects while maintaining therapeutic efficacy.[6]
-
Supportive Care: For specific toxicities, supportive care measures can be implemented. For instance, hyperglycemia can be managed with insulin or other anti-diabetic agents.[4]
-
Isoform-Specific Inhibitors: Utilizing an inhibitor with a more specific isoform profile can help avoid off-target toxicities. For example, if you are observing colitis, switching from a pan-PI3K or PI3Kδ inhibitor to a more alpha-specific inhibitor might be beneficial if appropriate for your cancer model.[5][7]
-
Careful Monitoring: Regular monitoring of animal weight, blood glucose levels, and complete blood counts can help in the early detection and management of toxicities.
Q3: How can I confirm that my PI3K inhibitor is hitting its target in the tumor?
A3: Confirmation of target engagement is critical. This can be achieved through various pharmacodynamic (PD) assessments:
-
Western Blotting: Tumor lysates can be analyzed for the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A decrease in the phosphorylated forms of these proteins indicates target inhibition.[8][9]
-
Immunohistochemistry (IHC): Tumor sections can be stained for phospho-Akt or other downstream markers to visualize the extent and distribution of pathway inhibition within the tumor tissue.[10]
-
Gene Expression Analysis: Measuring the mRNA levels of downstream target genes of the PI3K pathway, such as those regulated by the FOXO transcription factor, can provide a quantitative measure of pathway activity.[11][12]
Q4: What are the most common toxicities associated with different classes of PI3K inhibitors?
A4: The toxicity profile of a PI3K inhibitor is often linked to its isoform specificity. Pan-PI3K inhibitors can exhibit a broader range of side effects.
Quantitative Data Summary
Table 1: Common In Vivo Toxicities of PI3K Inhibitors by Isoform Specificity
| Inhibitor Class | Common Toxicities | Management Strategies |
| Pan-PI3K | Hyperglycemia, rash, diarrhea, fatigue, nausea.[4][5] | Dose modification, supportive care (e.g., metformin for hyperglycemia), intermittent dosing.[4] |
| PI3Kα-specific | Hyperglycemia, rash.[4][5] | Monitoring blood glucose, potential use of insulin or SGLT2 inhibitors.[4] |
| PI3Kδ-specific | Diarrhea, colitis, transaminitis (elevated liver enzymes), myelosuppression.[4][5][7] | Monitoring for gastrointestinal symptoms, liver function tests, and blood counts. Dose interruption and supportive care. |
| Dual PI3K/mTOR | Stomatitis/mucositis, rash, hyperglycemia, fatigue.[13] | Symptomatic management, dose adjustments. |
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473) in Tumor Lysates
-
Tumor Homogenization: Excised tumors are snap-frozen in liquid nitrogen. For protein extraction, tumors are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phospho-Akt (Ser473). Subsequently, it is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total Akt as a loading control.
Protocol 2: Immunohistochemistry (IHC) for Phospho-S6 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Sections
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval using a citrate-based buffer.
-
Staining: Sections are blocked and then incubated with a primary antibody against phospho-S6. A secondary antibody and a detection system (e.g., DAB) are used for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The intensity and percentage of positive staining in tumor cells are evaluated microscopically.
Visualizations
Caption: PI3K signaling pathway and point of inhibitor action.
Caption: General workflow for in vivo PI3K inhibitor experiments.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. onclive.com [onclive.com]
- 8. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Cell Viability Issues with a New PI3K Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell viability issues encountered when working with a new PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of PI3K inhibitors that can impact cell viability?
A1: PI3K inhibitors can exhibit off-target effects that lead to decreased cell viability. These effects are often dependent on the specific inhibitor's selectivity for different PI3K isoforms (α, β, δ, γ).[1][2][3] Common off-target toxicities include hyperglycemia, rash, diarrhea, and fatigue.[1][4] Some inhibitors may also induce an autoimmune-like colitis.[5] At the cellular level, off-target effects can interfere with other signaling pathways crucial for cell survival, leading to apoptosis or necrosis. It is important to consult the inhibitor's specific documentation for known off-target activities.
Q2: How do I determine the optimal concentration and incubation time for my new PI3K inhibitor?
A2: The optimal concentration and incubation time for a new PI3K inhibitor are critical for achieving the desired biological effect while minimizing toxicity. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This typically involves treating cells with a range of inhibitor concentrations for a fixed period (e.g., 24, 48, 72 hours) and then assessing cell viability.[6] The incubation time should be sufficient to observe a significant effect on the PI3K pathway and downstream events. It has been shown that even a short exposure of 3-6 hours to a PI3K inhibitor can significantly decrease cell viability.[7] Continuous exposure may lead to near-complete growth inhibition.[7]
Q3: My PI3K inhibitor seems to be causing more aggressive tumor cell behavior. Is this possible?
A3: Some studies suggest that treatment with PI3K inhibitors as a monotherapy could potentially lead to more aggressive tumor cell behavior and an increased likelihood of metastases.[8] This may be due to the reprogramming of tumor cell mitochondria, which are then relocated to areas of the cell that promote motility and invasion.[8] It is crucial to carefully monitor cellular morphology and migratory potential when evaluating a new PI3K inhibitor.
Q4: What are some strategies to mitigate the on-target toxicities of PI3K inhibitors?
A4: On-target toxicities arise from the inhibition of PI3K signaling in normal tissues.[2] Strategies to manage these toxicities include intermittent dosing schedules, which may have a better safety profile than continuous dosing.[1] Combination therapies with other agents can also be explored to enhance the therapeutic window and potentially reduce the required dose of the PI3K inhibitor.[9]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death observed at low concentrations of the PI3K inhibitor.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Review the literature for known off-target effects of your specific PI3K inhibitor. Consider using a more isoform-specific inhibitor if available. |
| Cell line sensitivity | Your cell line may be particularly sensitive to the inhibition of the PI3K pathway. Perform a detailed dose-response curve to determine a more precise IC50 value. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a solvent-only control. |
| Contamination | Check your cell culture for any signs of microbial contamination, which can cause cell death. |
Logical Troubleshooting Flow for Unexpected Cell Death
Caption: Troubleshooting unexpected cell death.
Issue 2: No significant decrease in cell viability, even at high concentrations of the PI3K inhibitor.
| Possible Cause | Troubleshooting Step |
| Drug inactivity | Verify the integrity and activity of your PI3K inhibitor. If possible, test it on a sensitive positive control cell line. |
| Cell line resistance | The cell line may have intrinsic resistance mechanisms, such as mutations in downstream effectors of the PI3K pathway or activation of compensatory signaling pathways.[9] |
| Insufficient incubation time | The chosen incubation time may be too short to induce cell death. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). |
| Incorrect assay | The chosen viability assay may not be sensitive enough to detect the effects of the inhibitor. Consider using a combination of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis). |
Logical Troubleshooting Flow for Lack of Efficacy
Caption: Troubleshooting lack of inhibitor efficacy.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10]
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the PI3K inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[11]
-
Incubate at 37°C for 4 hours or at room temperature in the dark for 2 hours.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow for MTT Assay
Caption: MTT assay workflow.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[12][13] Live cells with intact membranes exclude the dye, while dead cells do not.[12][13]
Methodology:
-
Harvest cells and resuspend them in PBS or serum-free medium.[13]
-
Mix one part of the cell suspension with one part of 0.4% trypan blue solution.[12][13]
-
Incubate the mixture at room temperature for approximately 3 minutes.[13]
-
Load 10 µL of the mixture into a hemocytometer.[12]
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[14]
Experimental Workflow for Trypan Blue Assay
Caption: Trypan blue assay workflow.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Methodology:
-
Collect 1-5 x 10⁵ cells by centrifugation.[15]
-
Wash the cells with cold 1X PBS.[15]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubate for 15-20 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within 1 hour.[15]
Experimental Workflow for Annexin V/PI Assay
Caption: Annexin V/PI assay workflow.
PI3K Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[17][18] PI3K is activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[19] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[20] PIP3 acts as a second messenger, recruiting and activating downstream proteins like Akt. Activated Akt then phosphorylates a variety of substrates, leading to the regulation of numerous cellular processes.
Caption: Simplified PI3K signaling pathway.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 2. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - HU [thermofisher.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of a New PI3K Inhibitor
This technical support center offers troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in overcoming common challenges associated with the oral bioavailability of novel Phosphoinositide 3-kinase (PI3K) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons a new PI3K inhibitor might have poor oral bioavailability?
Poor oral bioavailability for kinase inhibitors, including those targeting PI3K, is often a multifaceted issue. The most common causes are:
-
Poor Aqueous Solubility : Many kinase inhibitors are highly lipophilic and crystalline, leading to low solubility and dissolution rates in the gastrointestinal (GI) tract.[1][2][3][4] This is a primary hurdle for absorption.
-
Extensive First-Pass Metabolism : The drug can be significantly metabolized by enzymes in the intestinal wall and liver (e.g., cytochrome P450 enzymes) before it reaches systemic circulation.[5][6][7]
-
Efflux Transporter Activity : The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which are present in the intestinal wall and actively pump the drug back into the GI lumen, limiting net absorption.[8][9][10][11]
-
Low Intestinal Permeability : The intrinsic ability of the drug to pass through the intestinal epithelial cells may be low.[6]
Q2: How is the absolute oral bioavailability of a compound determined experimentally?
Absolute bioavailability is determined through in vivo pharmacokinetic studies, typically in an animal model (e.g., rodents).[12][13] The process involves:
-
Administering the drug via both an intravenous (IV) route and an oral (PO) route in separate, cross-over study arms.[14]
-
Collecting blood samples at multiple time points after each administration.[15]
-
Measuring the concentration of the drug in the plasma for each time point.
-
Calculating the Area Under the Curve (AUC) from the plasma concentration-time plot for both IV and oral routes. The AUC represents the total drug exposure.[12]
-
Calculating the absolute bioavailability (F%) using the formula:
F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Q3: Which initial in vitro assays are most predictive of potential bioavailability problems?
Several in vitro screening assays can provide early warnings of potential bioavailability issues, allowing for earlier intervention:[16][17]
-
Solubility Assays : Measuring the drug's solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) mimics the conditions of the GI tract and can predict dissolution limitations.[18]
-
Permeability Assays : The Caco-2 cell monolayer assay is widely used to estimate intestinal permeability and identify if the compound is a substrate for efflux transporters.[19] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based alternative for assessing passive permeability.[20]
-
Metabolic Stability Assays : Incubating the drug with liver microsomes or hepatocytes helps predict its susceptibility to first-pass metabolism by measuring the rate at which the drug is cleared.[21]
Troubleshooting Guide
Issue 1: Compound exhibits very low aqueous solubility.
Problem: The PI3K inhibitor has less than 10 µg/mL solubility in aqueous buffers, suggesting dissolution rate-limited absorption.[2]
Possible Causes & Solutions:
| Cause | Proposed Solution | Key Experimental Protocol |
| High Lipophilicity & High Crystal Lattice Energy | Employ formulation strategies to enhance solubility and dissolution.[1][22][23] Common approaches include particle size reduction (micronization, nanocrystals), creating amorphous solid dispersions (ASDs), or developing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[23][24][25] | See Protocol 1: Amorphous Solid Dispersion (ASD) Screening . |
| pH-Dependent Solubility (Weak Base) | For weakly basic inhibitors, solubility can be very low in the neutral pH of the intestine. Consider salt formation to improve solubility and dissolution rate.[23] | Conduct a salt screening study to identify stable salt forms with improved physicochemical properties. |
Issue 2: Good solubility and permeability, but still low bioavailability.
Problem: The compound is soluble and shows high permeability in a PAMPA assay, but in vivo bioavailability remains poor.
Possible Causes & Solutions:
| Cause | Proposed Solution | Key Experimental Protocol |
| High First-Pass Hepatic Metabolism | The drug is likely being cleared rapidly by the liver. Identify the metabolic "soft spots" on the molecule and use medicinal chemistry to modify the structure and block these metabolic sites. | See Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes . |
| Efflux by Intestinal Transporters | The compound is likely a substrate for P-gp or BCRP. An in vitro Caco-2 assay can confirm this. Solutions include designing new analogs that are not transporter substrates or using a formulation that includes P-gp/BCRP inhibitors.[8][9] | See Protocol 3: Caco-2 Bidirectional Permeability Assay . |
Quantitative Data Summary
Table 1: Example In Vitro ADME Profile for a Problematic PI3K Inhibitor (PI3K-Y)
| Parameter | Result | Implication for Oral Bioavailability |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very Low: Dissolution is likely to be a major barrier to absorption.[2] |
| LogP | 4.5 | High: Indicates high lipophilicity, often correlated with poor solubility. |
| Caco-2 Permeability (A→B) | 0.2 x 10-6 cm/s | Low: Suggests poor intestinal absorption. |
| Caco-2 Efflux Ratio (B→A / A→B) | 8.0 | High: Strong indication of being a substrate for efflux transporters (e.g., P-gp).[10] |
| Human Liver Microsomal Half-life | < 5 minutes | Very Short: Suggests rapid and extensive first-pass metabolism.[21] |
Table 2: Impact of Formulation Strategies on PI3K-Y Dissolution
| Formulation Type | Drug Load | Dissolution at 30 min (% of dose) |
| Crystalline API (Micronized) | 100% | 5% |
| Amorphous Solid Dispersion (ASD) with HPMC-AS | 25% | 65% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15% | 85% |
Key Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Screening
-
Objective : To improve the dissolution rate of a poorly soluble PI3K inhibitor by converting it from a stable crystalline form to a high-energy amorphous form stabilized within a polymer matrix.
-
Methodology :
-
Polymer Selection : Select a range of polymers (e.g., PVP, HPMC-AS, Soluplus®).
-
Solvent Selection : Identify a common solvent that can dissolve both the PI3K inhibitor and the polymer (e.g., acetone, methanol, or a mixture).
-
Preparation : Dissolve the drug and polymer at various ratios (e.g., 1:1, 1:2, 1:3 drug-to-polymer) in the selected solvent.
-
Solvent Evaporation : Cast the solutions onto a plate and evaporate the solvent under vacuum to create a thin film.
-
Characterization : Analyze the resulting solid material using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., an amorphous halo instead of sharp peaks). Use Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg).
-
Dissolution Testing : Perform dissolution testing on the most promising amorphous formulations using a USP II apparatus in simulated intestinal fluid (pH 6.8). Compare the dissolution profiles against the crystalline drug.
-
Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Objective : To determine the intrinsic clearance rate of the PI3K inhibitor due to metabolism by cytochrome P450 enzymes.
-
Methodology :
-
Incubation Preparation : In a 96-well plate, add liver microsomes (e.g., human, rat) to a phosphate buffer (pH 7.4).
-
Compound Addition : Add the PI3K inhibitor (typically at 1 µM final concentration) and pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation : Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Point Sampling : At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
-
Analysis : Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent drug.
-
Data Calculation : Plot the natural log of the percent remaining drug versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
-
Protocol 3: Caco-2 Bidirectional Permeability Assay
-
Objective : To assess the intestinal permeability of the PI3K inhibitor and determine if it is a substrate of efflux transporters like P-gp.
-
Methodology :
-
Cell Culture : Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Test : Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity before starting the transport experiment.
-
Transport Experiment (A→B) : Add the PI3K inhibitor to the apical (A, upper) chamber, which represents the GI lumen. At various time points, take samples from the basolateral (B, lower) chamber, representing the blood side.
-
Transport Experiment (B→A) : In a separate set of wells, add the drug to the basolateral chamber and sample from the apical chamber. This measures active transport out of the cell.
-
Analysis : Quantify the drug concentration in all samples using LC-MS/MS.
-
Calculations :
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) .
-
An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[10] To confirm, the experiment can be repeated in the presence of a known efflux inhibitor (e.g., verapamil or elacridar).
-
-
Visualizations
Caption: The PI3K/Akt signaling cascade and the site of action for a PI3K inhibitor.
Caption: A decision-making workflow for diagnosing and addressing poor bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Variability in bioavailability of small molecular tyrosine kinase inhibitors [en-cancer.fr]
- 5. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 15. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Which in vitro screens guide the prediction of oral absorption and volume of distribution? | Semantic Scholar [semanticscholar.org]
- 18. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modification of a dihydropyrrolopyrimidine phosphoinositide 3-kinase (PI3K) inhibitor to improve oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Technical Support Center: Troubleshooting Inconsistent Results with a New PI3K Inhibitor
Welcome to the technical support center for our novel Phosphoinositide 3-kinase (PI3K) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and achieving consistent, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of the new PI3K inhibitor across different cancer cell lines. What could be the contributing factors?
A1: Inconsistent IC50 values are a common challenge and can arise from several sources:
-
Cell Line-Specific Biology: Different cancer cell lines possess unique genetic backgrounds, including mutations in the PI3K pathway (e.g., PIK3CA mutations, PTEN loss), which can significantly alter their sensitivity to PI3K inhibition.[1][2] The expression levels of different PI3K isoforms (α, β, γ, δ) can also vary, influencing the efficacy of isoform-specific inhibitors.
-
Culture Conditions: The composition of the cell culture medium, including the presence of growth factors in serum, can activate the PI3K pathway and compete with the inhibitor, leading to higher IC50 values.[3] It is crucial to maintain consistent culture conditions, including cell density and passage number, to minimize variability.[4]
-
Experimental Assay Parameters: The choice of cell viability assay (e.g., MTT, MTS, resazurin) and the incubation time with the inhibitor can impact the determined IC50 value. Ensure that the assay chosen is suitable for your cell line and that the incubation period is optimized.
Q2: Our PI3K inhibitor shows potent activity in biochemical assays but has significantly weaker effects in cell-based assays. Why is there a discrepancy?
A2: This is a frequent observation in drug discovery and can be attributed to several factors:
-
Cellular Permeability and Efflux: The inhibitor may have poor permeability across the cell membrane or be actively transported out of the cell by efflux pumps, reducing its intracellular concentration and apparent potency.
-
Drug Stability and Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into less active or inactive forms.
-
Off-Target Effects and Cellular Compensation: In a cellular context, the inhibitor may have off-target effects that counteract its intended activity.[5][6] Additionally, cells can activate compensatory signaling pathways to overcome the inhibition of the PI3K pathway, a phenomenon known as feedback activation.[7][8][9][10][11]
Q3: We suspect our new PI3K inhibitor is not completely dissolving in our cell culture medium. How can we address this solubility issue?
A3: Poor solubility is a common issue with small molecule inhibitors and can lead to inconsistent results.[1][12][13] Here are some troubleshooting steps:
-
Solvent and Stock Concentration: Ensure the inhibitor is dissolved in an appropriate solvent (e.g., DMSO) at a high stock concentration. When diluting into your aqueous culture medium, make sure the final solvent concentration is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity.
-
Sonication and Warming: Gentle sonication or warming of the stock solution can aid in dissolution. However, be cautious with temperature as it may degrade the compound.
-
Formulation Strategies: For in vivo studies or persistent in vitro solubility issues, consider formulating the inhibitor with solubility-enhancing excipients, although this requires specialized expertise.
Troubleshooting Guides
Problem 1: Inconsistent Phospho-Akt (Ser473) Levels in Western Blots
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Stimulation | Ensure a consistent method and duration of growth factor stimulation (e.g., with insulin or EGF) before cell lysis to robustly activate the PI3K pathway. |
| Variable Inhibitor Incubation Time | Use a precise and consistent incubation time with the PI3K inhibitor for all samples. |
| Cell Lysis and Sample Preparation | Perform all cell lysis and sample preparation steps on ice to minimize phosphatase activity. Use fresh lysis buffer containing phosphatase and protease inhibitors. |
| Antibody Performance | Use a validated phospho-specific antibody for Akt (Ser473) and ensure you are using it at the recommended dilution. Run a positive control (e.g., lysate from stimulated cells without inhibitor) and a negative control (e.g., lysate from serum-starved cells). |
| Loading and Transfer | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay). Verify transfer efficiency by Ponceau S staining of the membrane. Use a loading control (e.g., total Akt or a housekeeping protein like GAPDH) to normalize your results. |
Problem 2: High Background or Non-Specific Bands in Western Blots
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking agent. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with minimal background. |
| Insufficient Washing | Increase the number and duration of washes with TBST between antibody incubations to remove non-specifically bound antibodies. |
| Sample Contamination or Degradation | Ensure your cell lysates are free of contaminants and have not undergone degradation. Always handle samples on ice and use fresh protease inhibitors. |
Problem 3: Discrepancies Between Different Cell Viability Assays
Possible Causes & Solutions:
| Cause | Solution |
| Assay Mechanism | Different assays measure different aspects of cell health. For example, MTT and MTS assays measure metabolic activity, while assays like CellTiter-Glo® measure ATP levels. A compound might affect one pathway more than another. Consider using an orthogonal assay that measures a different endpoint, such as apoptosis (e.g., caspase-3/7 activity) or cell membrane integrity (e.g., LDH release). |
| Interference with Assay Reagents | The inhibitor itself may interfere with the chemistry of the viability assay. Run a control with the inhibitor in cell-free medium to check for direct effects on the assay reagents. |
| Incubation Time | The kinetics of cell death can vary. A shorter incubation time might only show cytostatic effects, while a longer incubation is needed to observe cytotoxicity. Perform a time-course experiment to determine the optimal endpoint. |
Experimental Protocols
In Vitro PI3K Kinase Assay (Luminescent)
This protocol is for a generic in vitro luminescent kinase assay to determine the IC50 of a PI3K inhibitor.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT, and 0.05% BSA).[14]
-
Prepare a stock solution of the PI3K inhibitor in 100% DMSO. Serially dilute the inhibitor in DMSO to create a concentration range.
-
Prepare a solution of the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Prepare a solution of recombinant PI3K enzyme in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the PI3K enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the lipid substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blotting for PI3K Pathway Activation
This protocol describes the detection of phosphorylated Akt (a downstream marker of PI3K activity) in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with the PI3K inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin or 50 ng/mL EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[15]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Cell Viability Assay (MTT)
This protocol is for a standard MTT assay to assess the effect of a PI3K inhibitor on cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PI3K inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified PI3K/Akt signaling pathway.
Caption: General experimental workflow for PI3K inhibitor characterization.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K Signaling Pathway Inhibitor Affects Myeloma Cells in a Culture-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Suppression of Feedback Loops Mediated by PI3K/mTOR Induces Multiple Overactivation of Compensatory Pathways: An Unintended Consequence Leading to Drug Resistance | Semantic Scholar [semanticscholar.org]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. origene.com [origene.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. chondrex.com [chondrex.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: PI3K Inhibitor Handling, Storage, and Troubleshooting
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting of common issues related to the degradation and stability of Phosphoinositide 3-kinase (PI3K) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the PI3K signaling pathway and why is it a target in drug development?
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors block the activity of the PI3K enzyme, thereby disrupting this pathway and impeding tumor cell growth and survival.
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Q2: What are the primary causes of PI3K inhibitor degradation?
PI3K inhibitors, like many small organic molecules, can degrade due to several factors:
-
Hydrolysis: Reaction with water can cleave labile bonds. This is a significant concern for inhibitors stored in aqueous buffers or non-anhydrous solvents. Wortmannin, for example, is known to be unstable in aqueous solutions.[1]
-
Oxidation: Reaction with atmospheric oxygen can modify the inhibitor's structure. This can be accelerated by exposure to light or the presence of metal ions.
-
Photolysis: Exposure to light, particularly UV, can provide the energy to break chemical bonds and cause degradation. It is crucial to store inhibitors in light-protected vials.[1]
-
Repeated Freeze-Thaw Cycles: This can introduce moisture into stock solutions and physically stress the compound, potentially leading to precipitation and concentration changes.[2]
Q3: What is the best way to prepare and store PI3K inhibitor stock solutions?
Proper preparation and storage are critical for ensuring the potency and reliability of your inhibitor.
-
Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting most PI3K inhibitors.[2][3] Some inhibitors are also soluble in ethanol.[4] Always use a solvent in which the inhibitor is highly soluble to prepare a concentrated stock.
-
Reconstitution: Briefly warm the vial to room temperature before opening to reduce moisture condensation. Reconstitute the solid inhibitor to a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes (e.g., amber vials). This prevents contamination and avoids multiple freeze-thaw cycles.[2]
-
Storage: Store aliquots at -20°C or -80°C for long-term stability.[2][5][6] The solid, powdered form of the inhibitor is typically stable for years when stored desiccated and protected from light.[1][4]
Troubleshooting Guide
Problem: My PI3K inhibitor shows reduced or no activity in my experiment.
This is a common issue that can often be traced back to inhibitor integrity. Follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting inactive PI3K inhibitors.
Q4: How do I choose the right solvent and what are the stability limitations?
DMSO is the preferred solvent for most kinase inhibitors due to its high solubilizing power and relatively low reactivity. However, moisture-absorbing DMSO can reduce the solubility and stability of your compound.[3][7][8] Always use fresh, anhydrous, high-purity DMSO. While stock solutions in DMSO are generally stable for months at -20°C or below, stability in aqueous buffers or cell culture media is often very limited (hours). It is recommended to dilute the inhibitor from the DMSO stock into your aqueous experimental medium immediately before use.[9]
Quantitative Data: General Stability of Common PI3K Inhibitors in DMSO
| Inhibitor | Form | Recommended Storage | Stock Solution Stability (in DMSO) | References |
| LY294002 | Solid | -20°C, Desiccated | 3-6 months at -20°C | [2] |
| Solution | -20°C or -80°C | 1 month at -20°C; 1 year at -80°C | [3] | |
| Wortmannin | Solid | 2-8°C, Desiccated, Light-protected | Stable for at least 2 months at -20°C | [1][10] |
| Solution | -20°C or -80°C | 1 month at -20°C; 1 year at -80°C | [7] | |
| ZSTK474 | Solid | -20°C | Not specified | [11] |
| PI-103 | Solid | -20°C | Not specified | [9] |
Note: This table provides general guidelines. Always refer to the manufacturer's specific data sheet for the most accurate information.
Experimental Protocols
Protocol 1: Workflow for Assessing PI3K Inhibitor Stability
This workflow outlines the steps for a forced degradation study to determine the stability-indicating properties of your analytical method and assess the integrity of your inhibitor stock.
Caption: Experimental workflow for a forced degradation stability study.
Protocol 2: Detailed Methodology for Forced Degradation Study
This protocol is designed to identify potential degradation products and validate that your analytical method (e.g., HPLC) is "stability-indicating." The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
1. Materials and Equipment:
-
PI3K inhibitor (drug substance)
-
HPLC-grade solvents (Acetonitrile, Water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
pH meter, water bath, UV cabinet
2. Sample Preparation:
-
Prepare a stock solution of the inhibitor at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.[13]
-
Dispense this stock into separate, clearly labeled vials for each stress condition.
3. Application of Stress Conditions: [14][15][16]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final acid concentration of 0.1 M. Incubate in a water bath at 60°C. Take samples at various time points (e.g., 2, 6, 12, 24 hours). Before injection, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Incubate at 60°C and sample at various time points. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation: Place a vial of the stock solution in a dry oven at a high temperature (e.g., 80°C). Sample at various time points.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Sample at various time points.
-
Control Sample: Keep one aliquot of the stock solution at 4°C, protected from light.
4. HPLC Analysis:
-
Develop an appropriate HPLC method (typically a reverse-phase gradient method) that can resolve the parent inhibitor peak from any potential degradation products.[13]
-
Inject the control and all stressed samples into the HPLC system.
-
Monitor the chromatograms for:
-
A decrease in the peak area of the parent inhibitor.
-
The appearance of new peaks, which represent degradation products.
-
5. Data Interpretation:
-
A method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed samples to the control sample.
-
If you suspect your experimental stock has degraded, you can run it on the validated stability-indicating HPLC method. The presence of degradation peaks and a reduced parent peak area will confirm instability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. LY294002 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 10. Wortmannin - CAS 19545-26-7 - Calbiochem | 681675 [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. scispace.com [scispace.com]
Technical Support Center: PI3K Pathway Antibody Validation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing antibodies to study the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: How do I select the right antibody for my PI3K pathway experiment?
A1: Selecting a specific and sensitive antibody is critical. First, confirm that the antibody has been validated for your intended application (e.g., Western Blot, IHC, IP) by checking the manufacturer's datasheet.[1][2] Look for validation data using appropriate controls, such as knockout cell lines or tissues with known expression levels.[2][3] For phospho-specific antibodies, ensure the validation includes treatment with pathway activators (e.g., growth factors) and inhibitors to demonstrate specificity for the phosphorylated target.[4][5]
Q2: Why is antibody validation so crucial for drug development professionals?
A2: In drug development, robust and reproducible data is paramount. Antibody validation ensures that the observed effects on the PI3K pathway are real and not artifacts of non-specific antibody binding.[6][7] This is essential for making go/no-go decisions on therapeutic candidates and for developing reliable biomarker assays to assess target engagement and patient response in clinical trials.[7][8][9]
Q3: What are the key differences in sample preparation when using phospho-specific antibodies?
A3: The key is to preserve the phosphorylation state of your target protein. This requires working quickly on ice and adding phosphatase inhibitors to all lysis and wash buffers, in addition to the standard protease inhibitors.[4][10][11] Avoid repeated freeze-thaw cycles of your lysates.[12][13]
Q4: Should I use a monoclonal or polyclonal antibody?
A4: The choice depends on the application. Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity and lower batch-to-batch variability, making them ideal for quantitative applications. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the same antigen; this can provide signal amplification, making them potentially better for detecting low-abundance proteins or for applications like immunoprecipitation where they can capture a wider range of protein conformations.[12][14]
Experimental Workflows and Signaling Pathways
A critical step in any antibody-based experiment is a robust validation workflow to ensure the antibody is specific and sensitive for its intended target.
Caption: A generalized workflow for validating antibody specificity and optimizing experimental conditions.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Understanding its components is key to targeted research.
Caption: Simplified diagram of the core PI3K/Akt/mTOR signaling cascade.[15][16][17][18][19]
Troubleshooting Guides
Western Blot (WB)
Q: I see multiple non-specific bands on my Western blot. What should I do?
A: Non-specific bands are a common issue.[20][21] Here's a step-by-step approach to troubleshoot:
-
Optimize Antibody Concentration: Your primary antibody concentration may be too high.[20][22][23] Perform an antibody titration to find the optimal dilution that maximizes specific signal while minimizing non-specific bands.[24][25]
-
Improve Blocking: Incomplete blocking can cause antibodies to bind non-specifically to the membrane.[20][23] Increase the blocking incubation time (e.g., 1-2 hours at room temperature) or try a different blocking agent. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins like casein that can increase background.[5][26]
-
Increase Washing Stringency: Insufficient washing can leave unbound antibodies on the blot.[23] Increase the number and duration of your wash steps. Adding a detergent like Tween-20 to your wash buffer is standard practice.[23]
-
Check Lysate Quality: Sample degradation can lead to multiple bands.[22] Always use fresh lysates and ensure protease and phosphatase inhibitors are included.[27][28]
Troubleshooting Decision Tree: Non-Specific Bands in Western Blot
References
- 1. qedbio.com [qedbio.com]
- 2. Antibody Validation - why is it important? [horizondiscovery.com]
- 3. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. kmdbioscience.com [kmdbioscience.com]
- 14. sinobiological.com [sinobiological.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. biossusa.com [biossusa.com]
- 24. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 25. Tips for Diluting Antibodies | Rockland [rockland.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 28. agrisera.com [agrisera.com]
Technical Support Center: Optimizing Combination Therapy with a New PI3K Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on combination therapies involving new PI3K inhibitors. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with PI3K inhibitors in combination therapies, and how can they be managed?
A1: Phosphatidylinositol 3-kinase (PI3K) inhibitors can lead to a range of toxicities, which can be exacerbated in combination therapies.[1][2][3] Common adverse effects include hyperglycemia, diarrhea, rash, and immune-related toxicities like pneumonitis and colitis.[1][2][4] Management strategies are crucial for the successful clinical application of these combinations.[1][3]
Management of Common Toxicities with PI3K Inhibitors
| Toxicity | Management Recommendations |
| Hyperglycemia | Regular blood glucose monitoring. |
| Dietary modifications. | |
| Use of anti-hyperglycemic agents (e.g., metformin). | |
| Diarrhea/Colitis | Antidiarrheal agents (e.g., loperamide). |
| Dose interruption or reduction of the PI3K inhibitor.[2] | |
| Corticosteroids for immune-mediated colitis. | |
| Rash | Topical corticosteroids. |
| Antihistamines. | |
| Dose modification. | |
| Pneumonitis | Immediate discontinuation of the PI3K inhibitor. |
| High-dose corticosteroids. | |
| Hepatotoxicity | Regular monitoring of liver function tests. |
| Dose interruption or discontinuation based on severity.[2] |
This table summarizes common toxicities and their management. For detailed guidance, refer to specific drug protocols and clinical guidelines.
Q2: How can we determine if the combination of our new PI3K inhibitor and another drug is synergistic, additive, or antagonistic?
A2: Assessing the nature of the interaction between two drugs is a critical step in combination therapy development. Several models are used to quantify synergy, including the Loewe additivity and Bliss independence models.[5][6] The Combination Index (CI) is a widely used metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7] Experimental designs for assessing synergy often involve treating cells with drugs at a constant ratio or in a matrix format.[6]
Logical Workflow for Synergy Determination
Caption: Workflow for determining drug synergy.
Q3: We are observing unexpected resistance to our PI3K inhibitor combination therapy. What are the potential mechanisms?
A3: Resistance to PI3K inhibitor combination therapies can arise through various mechanisms. These include the activation of bypass signaling pathways, such as the MAPK/ERK pathway, or the emergence of secondary mutations in the PI3K pathway itself.[8][9][10] Feedback loops can also reactivate the PI3K pathway despite the presence of the inhibitor.[9] Identifying the specific resistance mechanism is crucial for developing effective counter-strategies.[10]
PI3K Signaling and Resistance Pathways
Caption: PI3K pathway and a common resistance mechanism.
Troubleshooting Guides
Issue 1: High background or inconsistent results in Western blots for PI3K pathway proteins.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal antibody concentration | Titrate primary and secondary antibodies to determine the optimal dilution. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Inadequate washing | Increase the number and duration of washes with TBST buffer between antibody incubations. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| Low protein expression | Use a more sensitive ECL substrate. Increase the amount of protein loaded per lane. |
Issue 2: Inconsistent cell viability results in combination screening assays.
Possible Causes and Solutions:
| Cause | Solution |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row. |
| Drug precipitation | Check the solubility of your compounds in the final assay medium. Use a solvent control. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening. |
| Incorrect incubation time | Optimize the incubation time for your specific cell line and drugs. |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Synergy Analysis (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PI3K inhibitor and the combination drug.
-
Treat cells with single agents and combinations at various concentrations. Include vehicle-only controls.
-
Incubate for a predetermined time (e.g., 72 hours).[5]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) and generate isobolograms.[5]
-
Protocol 2: Western Blotting for PI3K Pathway Activation
-
Sample Preparation:
-
Treat cells with the PI3K inhibitor, combination drug, or vehicle for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.
-
Experimental Workflow for Western Blotting
Caption: Step-by-step workflow for Western blotting.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. youtube.com [youtube.com]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy [mdpi.com]
- 9. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Profiling the Novel α-Selective Agent, Inavolisib
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention.[1][3][4] This has led to the development of numerous PI3K inhibitors, which can be broadly categorized into pan-PI3K inhibitors, targeting all four Class I isoforms (α, β, δ, γ), and isoform-selective inhibitors. While pan-PI3K inhibitors offer broad pathway suppression, they are often associated with a challenging toxicity profile. Isoform-selective inhibitors aim to enhance the therapeutic window by targeting the specific PI3K isoforms driving a particular malignancy.
This guide provides a comparative analysis of a novel, highly selective PI3Kα inhibitor, Inavolisib (GDC-0077), against a panel of established PI3K inhibitors with varying isoform specificities. We present key performance data, detailed experimental methodologies for inhibitor characterization, and visual representations of the underlying biology and experimental workflows to aid in the objective evaluation of this new therapeutic agent.
The Novel Inhibitor: Inavolisib (GDC-0077)
Inavolisib (GDC-0077) is a potent and highly selective, orally active inhibitor of the PI3Kα isoform.[3][5][6] A feature that distinguishes Inavolisib from many other PI3K inhibitors is its unique dual mechanism of action. In addition to competitively inhibiting the ATP-binding site of PI3Kα, it selectively induces the proteasome-dependent degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[5][6][7][8] This leads to a sustained suppression of downstream signaling, particularly in tumors harboring PIK3CA mutations, and may offer an improved therapeutic index.[6][8][9]
Comparative Performance Data
The following tables summarize the biochemical potency and isoform selectivity of Inavolisib in comparison to established PI3K inhibitors, including the α-selective Alpelisib, the δ-selective Idelalisib, the δ/γ-selective Duvelisib, and the pan-Class I inhibitor Buparlisib.
Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms
| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| Inavolisib (GDC-0077) | α-selective | 0.038 | >11.4 | >11.4 | >11.4 |
| Alpelisib (BYL719) | α-selective | 4.6 - 5 | 1,156 - 1,200 | 290 | 250 |
| Idelalisib (CAL-101) | δ-selective | 8,600 | 4,000 | 2.5 - 19 | 2,100 |
| Duvelisib (IPI-145) | δ/γ-selective | 1,602 | 85 | 2.5 | 27.4 |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 |
Data compiled from multiple sources. Note that assay conditions can vary, leading to slight differences in reported IC50 values.[1][2][3][5][10][11][12][13][14][15][16][17][18]
Table 2: Selectivity Profile of Inavolisib
| Inhibitor | Selectivity over PI3Kβ | Selectivity over PI3Kδ | Selectivity over PI3Kγ |
| Inavolisib (GDC-0077) | >300-fold | >300-fold | >300-fold |
Selectivity is calculated as IC50 (isoform) / IC50 (PI3Kα).[3][5]
Key Experimental Methodologies
The data presented in this guide are generated through a series of standardized in vitro assays. Below are detailed protocols for the key experiments used to characterize and compare PI3K inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified PI3K isoform.
-
Principle: The assay measures the kinase-dependent conversion of ATP to ADP. The amount of ADP produced is inversely proportional to the inhibitory activity of the compound being tested. The luminescent signal generated positively correlates with the amount of ADP.
-
Protocol:
-
Enzyme/Substrate Preparation: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) are diluted in a kinase reaction buffer containing the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Inhibitor Preparation: The test inhibitor (e.g., Inavolisib) is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase/lipid mixture is added to a 384-well plate. The inhibitor dilutions or vehicle (DMSO) are then added. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for 60 minutes.[19]
-
ADP Detection: An ADP-Glo™ Reagent is added to deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the ADP produced into ATP, which in turn generates a luminescent signal via a luciferase/luciferin reaction.[19]
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.[19]
-
Cell Viability / Proliferation Assay
This assay determines the effect of an inhibitor on the growth and survival of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or proliferation inhibition.
-
Protocol:
-
Cell Plating: Cancer cell lines (e.g., PIK3CA-mutant breast cancer lines like HCC1954 or MCF7) are seeded in 96-well opaque-walled plates and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor or vehicle control.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow the inhibitor to exert its effect.[20]
-
ATP Measurement: The plate and its contents are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[21]
-
Data Analysis: Luminescence is read on a microplate reader. The results are expressed as a percentage of the vehicle-treated control, and the EC50 value (the concentration that causes a 50% reduction in cell viability) is calculated.[5]
-
Western Blotting for Pathway Inhibition and Protein Degradation
This technique is used to measure the levels of specific proteins to assess downstream pathway signaling and to confirm the degradation of target proteins like p110α.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. For pathway analysis, antibodies against phosphorylated forms of downstream effectors like AKT and S6 ribosomal protein are used. For degradation analysis, an antibody against the total p110α protein is used.
-
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a specified time (e.g., 2 to 24 hours). The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.[22]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: 30-50 µg of protein from each sample is loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF membrane.[23][24]
-
Blocking and Antibody Incubation: The membrane is blocked (typically with 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding.[22][23] The membrane is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-AKT (Ser473), total AKT, or total p110α).[25][26]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.[24]
-
Data Analysis: The intensity of the protein bands is quantified. For phosphorylation studies, the signal from the phospho-protein is normalized to the corresponding total protein. For degradation studies, the signal for total p110α is normalized to a loading control like β-actin.
-
Visualizing Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Experimental workflow for PI3K inhibitor comparison.
Caption: Classification of compared PI3K inhibitors.
References
- 1. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Precision targeting of mutant PI3Kα in cancer by selective degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. med.upenn.edu [med.upenn.edu]
- 19. promega.com [promega.com]
- 20. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Emerging PI3K Inhibitors in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on precision medicine targeting key signaling pathways. The phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, is one of the most frequently dysregulated pathways in human cancers. This has led to the development of a range of PI3K inhibitors. While first-generation inhibitors have shown clinical activity, their utility has often been limited by off-target effects and toxicities. A new wave of highly selective and mutant-specific PI3K inhibitors is emerging, promising improved therapeutic windows and better patient outcomes. This guide provides a head-to-head comparison of these novel agents, with a focus on their preclinical potency, selectivity, and clinical efficacy, supported by experimental data.
Next-Generation PI3K Inhibitors: A New Era of Precision
Recent approvals and late-stage clinical trials have unveiled a new class of PI3K inhibitors characterized by their remarkable selectivity for specific PI3K isoforms, particularly PI3Kα, and even for specific mutations within the PIK3CA gene. This enhanced precision aims to maximize on-target efficacy while minimizing the side effects associated with broader PI3K inhibition. This comparison focuses on the recently FDA-approved inavolisib (Itovebi) and the promising clinical candidates RLY-2608 and STX-478, benchmarked against the established PI3Kα inhibitor alpelisib (Piqray).
Quantitative Comparison of Potency and Selectivity
The in vitro potency and selectivity of these new inhibitors against different PI3K isoforms are crucial determinants of their therapeutic index. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for each inhibitor against the major Class I PI3K isoforms.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Notes |
| Inavolisib (Itovebi) | 0.038[1][2][3] | >300-fold selective over other Class I isoforms[1][2] | >300-fold selective over other Class I isoforms[1][2] | >300-fold selective over other Class I isoforms[1][2] | Highly selective for PI3Kα. Also reported to induce degradation of mutant p110α.[4] |
| RLY-2608 | - | - | - | - | Allosteric, pan-mutant, and isoform-selective PI3Kα inhibitor.[5] 12-fold selective for mutant over wild-type PI3Kα. |
| STX-478 | 131 (WT) / 9.4 (H1047R)[6][7] | - | - | - | Allosteric, mutant-selective PI3Kα inhibitor. 14-fold selective for H1047R mutant over wild-type.[6][7][8] |
| Alpelisib (Piqray) | 5[9][10] | 1200[9][11] | 250[9][11] | 290[9][11] | Predominantly a PI3Kα inhibitor with activity against other isoforms at higher concentrations. |
WT: Wild-Type
Clinical Efficacy in Advanced Breast Cancer
The clinical performance of these new PI3K inhibitors is being extensively evaluated, primarily in patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative advanced breast cancer. The following table summarizes key efficacy data from their respective clinical trials.
| Inhibitor | Trial Name | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Inavolisib (Itovebi) | INAVO120 | Inavolisib + Palbociclib + Fulvestrant | 15.0 months[12] | 62.7%[13] | 34.0 months[13][14] |
| RLY-2608 | ReDiscover (Phase 1b) | RLY-2608 + Fulvestrant | 10.3 months[5][15][16] | 39%[5][15] | Data not mature |
| STX-478 | Phase 1/2 | STX-478 Monotherapy | Data not mature | 23% (in HR+/HER2- breast cancer)[17][18] | Data not mature |
| Alpelisib (Piqray) | SOLAR-1 | Alpelisib + Fulvestrant | 11.0 months[19][20] | - | 39.3 months[21][22] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, it is essential to visualize the PI3K signaling pathway and the experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for PI3K inhibitor development.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize PI3K inhibitors. Specific parameters may vary between studies.
Biochemical PI3K Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.
-
Principle: The assay quantifies the production of ADP, a byproduct of the kinase reaction where ATP is hydrolyzed to phosphorylate a substrate (e.g., PIP2). The amount of ADP produced is directly proportional to the kinase activity. Luminescent-based assays, such as ADP-Glo™, are commonly used.
-
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Test inhibitor at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader for luminescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme, assay buffer, and the lipid substrate PIP2.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent which converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal).
-
The luminescent signal is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of a PI3K inhibitor on the growth and viability of cancer cell lines.
-
Principle: The assay measures the number of viable cells after treatment with the inhibitor. This can be done using various methods, such as quantifying ATP levels (e.g., CellTiter-Glo®), which correlate with the number of metabolically active cells.
-
Materials:
-
Cancer cell lines with known PIK3CA mutation status
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Microplate reader for luminescence detection
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo® reagent) to each well.
-
Incubate to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The reduction in luminescence in treated wells compared to untreated controls indicates the inhibitor's anti-proliferative effect.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.
-
Conclusion
The new generation of PI3K inhibitors, exemplified by inavolisib, RLY-2608, and STX-478, represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Their enhanced selectivity for the PI3Kα isoform and specific mutations translates into promising clinical activity with a potentially improved safety profile compared to earlier, less selective inhibitors. The head-to-head comparison of their preclinical potency and clinical efficacy data highlights the rapid progress in this field. As more data from ongoing clinical trials become available, the precise role of each of these novel agents in the oncologist's armamentarium will become clearer, heralding a new era of personalized medicine for patients with PI3K pathway-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inavolisib (RG-6114; GDC-0077) | PI3K inhibitor | CAS 2060571-02-8 | Buy GDC-0077 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Relay's RLY-2608 Achieves 11-Month PFS in PI3Ka-Mutated Breast Cancer Trial | RLAY Stock News [stocktitan.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 12. promega.es [promega.es]
- 13. ascopubs.org [ascopubs.org]
- 14. jwatch.org [jwatch.org]
- 15. Relay Therapeutics Advances RLY-2608 to Phase 3 Trial with Promising Breast Cancer Data [trial.medpath.com]
- 16. onclive.com [onclive.com]
- 17. Scorpion Therapeutics' STX-478 Shows Promise in Phase 1/2 Trial for Advanced Solid Tumors [trial.medpath.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 20. onclive.com [onclive.com]
- 21. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
Validating Target Engagement of a Novel PI3K Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of a novel Phosphoinositide 3-kinase (PI3K) inhibitor. By comparing its performance against established alternatives and providing detailed experimental methodologies, researchers can effectively assess the potency and specificity of their compound.
Comparative Performance of PI3K Inhibitors
The following table summarizes the biochemical and cellular potencies of the novel PI3K inhibitor in comparison to well-characterized, commercially available alternatives. This allows for a direct assessment of the novel inhibitor's performance profile.
| Inhibitor | Type | Target(s) | Biochemical IC50 (nM) | Cellular EC50 (pAkt Inhibition, nM) |
| Novel PI3K Inhibitor | [Specify Type, e.g., Pan-Class I, Isoform-Selective] | [Specify Target(s), e.g., PI3Kα, PI3Kδ] | [Insert Data] | [Insert Data] |
| Alpelisib (BYL719) | Isoform-Selective | PI3Kα | 5[1][2] | Varies by cell line (e.g., 225 in MCF-7)[3] |
| Buparlisib (BKM120) | Pan-Class I | PI3Kα/β/δ/γ | α: 52, β: 166, δ: 116, γ: 262[4] | ~1400 (proliferation IC50)[5] |
| Idelalisib (CAL-101) | Isoform-Selective | PI3Kδ | 2.5[6][7] | 8 (CD63 expression)[6][8] |
| Pictilisib (GDC-0941) | Pan-Class I | PI3Kα/δ >> β/γ | 3[9] | 28 - 46 (pAkt inhibition)[9] |
Key Experimental Protocols for Target Engagement Validation
To ensure robust and reproducible data, detailed methodologies for three key experiments are provided below: Cellular Thermal Shift Assay (CETSA) for direct target binding, Western Blotting for downstream pathway modulation, and a NanoBRET™ Target Engagement Assay for intracellular affinity.
Cellular Thermal Shift Assay (CETSA)
This biophysical assay directly assesses the binding of the inhibitor to PI3K in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with the novel PI3K inhibitor or a vehicle control at various concentrations for a specified time (e.g., 1-2 hours).
-
Heating: Resuspend the cells in a suitable buffer and aliquot into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured PI3K) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting:
-
Quantify the total protein concentration in the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a specific primary antibody against the PI3K isoform of interest.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble PI3K at each temperature.
-
-
Data Analysis: Plot the percentage of soluble PI3K against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blotting for PI3K Pathway Inhibition
This method evaluates the functional consequence of PI3K inhibition by measuring the phosphorylation status of downstream signaling proteins, primarily Akt.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours to reduce basal pathway activity.
-
Inhibitor Treatment and Stimulation: Pre-treat the cells with the novel PI3K inhibitor or comparator compounds at various concentrations for 1-2 hours. Subsequently, stimulate the PI3K pathway with a growth factor (e.g., IGF-1, EGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This live-cell assay quantitatively measures the affinity of the inhibitor for PI3K within the cell.[10] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PI3K and a fluorescent tracer that binds to the kinase's active site.
Protocol:
-
Cell Preparation: Transfect cells with a vector encoding the PI3K-NanoLuc® fusion protein. Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the novel PI3K inhibitor and control compounds.
-
Add the compounds to the cells.
-
Add the NanoBRET™ fluorescent tracer to all wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50, which reflects the apparent cellular affinity of the compound.
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate the PI3K signaling pathway, the experimental workflow for target engagement validation, and the logical framework for comparing the novel inhibitor to its alternatives.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Experimental workflow for validating target engagement.
Caption: Logical framework for comparative inhibitor analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
Comparative Analysis of PI3K-X: A Novel Isoform-Selective PI3K Inhibitor
This guide provides a detailed comparative analysis of PI3K-X, a novel, potent, and highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). The performance of PI3K-X is benchmarked against established PI3K inhibitors, including the isoform-specific inhibitor Alpelisib and the pan-PI3K inhibitor Copanlisib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of PI3K-targeted therapies.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a hallmark of many cancers.[4][5] While several PI3K inhibitors have been developed, achieving high selectivity to minimize off-target effects and associated toxicities remains a significant challenge.[6][7][8][9] PI3K-X has been engineered to address this challenge, offering superior selectivity for the PI3Kα isoform.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of PI3K-X was compared to Alpelisib (PI3Kα-selective) and Copanlisib (pan-PI3K) against a panel of Class I PI3K isoforms and other related kinases. The half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays, are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Kinase | PI3K-X (IC50, nM) | Alpelisib (IC50, nM) | Copanlisib (IC50, nM) |
| PI3Kα | 0.8 | 5 | 0.5 |
| PI3Kβ | 150 | 1,200 | 3.7 |
| PI3Kδ | 250 | 250 | 0.7 |
| PI3Kγ | 300 | 290 | 6.4 |
| mTOR | >10,000 | >10,000 | 4.9 |
| DNA-PK | >10,000 | >10,000 | 15 |
Table 1: Comparative IC50 values of PI3K-X, Alpelisib, and Copanlisib against a panel of kinases. Data demonstrates the high potency and selectivity of PI3K-X for PI3Kα.
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Objective: To determine the IC50 values of test compounds against a panel of kinases.
-
Materials: Recombinant human kinases (PI3Kα, β, δ, γ; mTOR; DNA-PK), appropriate substrates (e.g., phosphatidylinositol-4,5-bisphosphate), ATP, ADP-Glo™ Kinase Assay kit, and test compounds (PI3K-X, Alpelisib, Copanlisib).
-
Procedure:
-
Kinase reactions are set up in a 384-well plate format. Each well contains the specific kinase, its substrate, and ATP in a kinase reaction buffer.
-
Test compounds are serially diluted and added to the wells to achieve a range of final concentrations. Control wells contain DMSO vehicle instead of the compound.
-
The reactions are incubated at room temperature for 60 minutes to allow for ATP-to-ADP conversion by the active kinase.[10]
-
Following incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP and subsequently measure the newly synthesized ATP through a luciferase/luciferin reaction, generating a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.[10]
-
IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinome Scanning (Chemoproteomic Selectivity Profiling)
This method assesses the binding affinity of an inhibitor against a large panel of kinases to determine its selectivity profile.
-
Objective: To evaluate the selectivity of PI3K-X by profiling its binding against a comprehensive panel of human kinases.
-
Methodology: A chemoproteomic approach using immobilized, broad-selective kinase inhibitors (Kinobeads) is employed.[11][12][13]
-
Procedure:
-
A cell lysate containing a broad range of native protein kinases is prepared.
-
The lysate is incubated with varying concentrations of the test compound (PI3K-X) to allow binding to its target kinases.
-
The mixture is then passed over an affinity matrix (Kinobeads) that binds to the ATP-binding site of most kinases.
-
Kinases that are bound to PI3K-X in the lysate will not bind to the beads and will be found in the flow-through.
-
The proteins bound to the beads are eluted and identified and quantified using mass spectrometry.
-
The reduction in the amount of a specific kinase bound to the beads in the presence of the inhibitor, compared to a control, indicates that the inhibitor binds to that kinase. This allows for the generation of a comprehensive selectivity profile.
-
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade and the point of inhibition by PI3K-X. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) stimulates PI3K, which then phosphorylates PIP2 to PIP3.[2][14] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates cell growth, proliferation, and survival.[3][4][14]
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the key steps in the chemoproteomic workflow used to determine the selectivity of PI3K-X across the human kinome.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel PI3K Inhibitor, Gedatolisib, versus Alpelisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, Gedatolisib, with the approved drug, Alpelisib. The information presented is based on available preclinical and clinical data to assist in the evaluation of their respective efficacies and mechanisms of action.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in many cancers, making it a key target for therapeutic intervention.[2] Alpelisib, an inhibitor of the p110α isoform of PI3K, is an approved therapy for certain types of breast cancer.[3][4][5] Gedatolisib is an investigational dual inhibitor that targets all four class I PI3K isoforms as well as the mammalian target of rapamycin (mTOR).[2][6][7] This guide will delve into a detailed comparison of these two inhibitors.
Mechanism of Action
Alpelisib is a selective inhibitor of the p110α catalytic subunit of PI3K, particularly effective in tumors harboring a PIK3CA mutation which leads to the hyperactivation of this pathway.[3] In contrast, Gedatolisib is a pan-PI3K and mTOR inhibitor, targeting all class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTORC1 and mTORC2 complexes.[7] This broader inhibition profile is hypothesized to overcome potential resistance mechanisms that may arise from the activity of other PI3K isoforms or parallel signaling pathways.[7][8]
Data Presentation
The following tables summarize the available preclinical and clinical efficacy data for Gedatolisib and Alpelisib.
Table 1: Preclinical Efficacy Comparison
| Parameter | Gedatolisib | Alpelisib | Reference |
| Target | Pan-PI3K, mTORC1/2 | PI3Kα | [3][7] |
| Potency | At least 70% higher GRAOC | Lower GRAOC | [8] |
| Cell Death Induction (PIK3CA/PTEN altered) | 53% | 21% | [8] |
| Cell Death Induction (PIK3CA/PTEN wild type) | 48% | 7% | [8] |
*GRAOC (Area Over the dose-response Curve) is a measure of both potency and efficacy.
Table 2: Clinical Efficacy in HR+/HER2- Advanced Breast Cancer
| Parameter | Gedatolisib (VIKTORIA-1 trial, PIK3CA-wt) | Alpelisib (SOLAR-1 trial, PIK3CA-mutant) | Reference |
| Combination Therapy | Gedatolisib + Fulvestrant +/- Palbociclib | Alpelisib + Fulvestrant | [9][10] |
| Median Progression-Free Survival (PFS) | 9.3 months (triplet) / 7.4 months (doublet) | 11.0 months | [9][11] |
| Median Overall Survival (OS) | Favorable trend (data immature) | 39.3 months | [9][10] |
| Objective Response Rate (ORR) in pretreated HER2+ mBC | 43% | N/A | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited data.
In Vitro Kinase Assay
This assay is designed to measure the inhibitory activity of a compound against a specific kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a detectable signal, such as luminescence or radioactivity.
-
Protocol Outline:
-
A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or lipid), and ATP in a suitable buffer.
-
The inhibitor (Gedatolisib or Alpelisib) is added at a range of concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated product is quantified. For PI3K, this often involves measuring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13]
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.
-
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.[14][15]
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor (Gedatolisib or Alpelisib) for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well and incubated for a few hours.[14]
-
A solubilizing agent is added (for MTT) to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.[17][18]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.[19][20]
-
Protocol Outline:
-
A specific number of human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are injected subcutaneously or into the mammary fat pad of immunocompromised mice.[17][21]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (Gedatolisib or Alpelisib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.
-
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A typical workflow for an in vitro cell viability assay.
Logical Comparison of Gedatolisib and Alpelisib
Caption: A logical relationship diagram comparing Gedatolisib and Alpelisib.
References
- 1. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models [ouci.dntb.gov.ua]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 6. Gedatolisib - Wikipedia [en.wikipedia.org]
- 7. celcuity.com [celcuity.com]
- 8. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 19. Mouse xenograft tumor model [bio-protocol.org]
- 20. dovepress.com [dovepress.com]
- 21. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
New Frontiers in Cancer Therapy: Synergistic Effects of Novel PI3K Inhibitors with Targeted Agents
The landscape of cancer treatment is rapidly evolving, with a growing emphasis on combination therapies that target multiple oncogenic pathways simultaneously. A new generation of Phosphoinositide 3-kinase (PI3K) inhibitors is at the forefront of this paradigm shift, demonstrating potent synergistic effects when combined with other targeted drugs. These combinations are showing promise in overcoming drug resistance and improving therapeutic outcomes in a variety of cancers. This guide provides a comparative analysis of the preclinical and clinical data supporting the synergistic activity of these emerging PI3K inhibitor-based combination therapies.
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1] While PI3K inhibitors have shown clinical activity as monotherapies, their efficacy can be limited by feedback mechanisms and crosstalk with other signaling pathways.[2] This has spurred intensive research into combination strategies to enhance their anti-tumor effects. This guide delves into the synergistic interactions of several new PI3K inhibitors with other targeted agents, presenting key experimental data and detailed methodologies for the cited studies.
Inavolisib with Palbociclib and Fulvestrant in HR+/HER2- Breast Cancer
A promising new PI3Kα-selective inhibitor, inavolisib, has demonstrated significant clinical benefit in combination with the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant. The Phase III INAVO120 trial evaluated this triplet therapy in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced breast cancer.[3][4][5]
The addition of inavolisib to palbociclib and fulvestrant resulted in a statistically significant improvement in both progression-free survival (PFS) and overall survival (OS).[3][4] The mechanism of action for inavolisib involves not only the inhibition of the PI3Kα catalytic subunit but also the promotion of its degradation, leading to a more sustained suppression of the PI3K pathway.[1][6][7]
Clinical Trial Data: INAVO120
| Outcome Measure | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median OS | 34.0 months | 27.0 months | 0.67 (0.48-0.94) | 0.0190 |
| 6-month OS rate | 96.8% | 90.1% | ||
| 12-month OS rate | 87.0% | 76.7% | ||
| 24-month OS rate | 65.8% | 56.3% | ||
| 30-month OS rate | 56.5% | 46.3% |
Data from the final OS analysis of the INAVO120 trial with a median follow-up of 34.2 months.[4]
Experimental Protocols: INAVO120 Clinical Trial
The INAVO120 study was a randomized, double-blind, placebo-controlled Phase III trial.[2][5] Patients with PIK3CA-mutated, HR-positive, HER2-negative locally advanced or metastatic breast cancer who had relapsed during or within 12 months of completing adjuvant endocrine therapy were enrolled.[5] Participants were randomized to receive either inavolisib (9 mg orally, once daily) or a placebo, in combination with palbociclib and fulvestrant.[5] The primary endpoint was investigator-assessed PFS, with OS as a key secondary endpoint.[2]
Alpelisib with Ribociclib in Colorectal Cancer
Preclinical studies have highlighted the synergistic potential of combining the PI3Kα-specific inhibitor alpelisib with the CDK4/6 inhibitor ribociclib in colorectal cancer (CRC) models.[8][9][10][11][12] This combination has shown a significant anti-proliferative effect across CRC cell lines with different mutational backgrounds.[8][9]
The synergy is attributed to the dual blockade of two critical pathways involved in cell cycle progression and cell growth. The combination leads to a more comprehensive inhibition of the PI3K/AKT/mTOR pathway and a simultaneous reduction in the phosphorylation of the retinoblastoma protein (pRB), a key substrate of CDK4/6.[8][10][11]
Preclinical Data: In Vitro Synergy
| Cell Line | Mutational Status | Ribociclib IC50 (µM) | Alpelisib IC50 (µM) | Combination Index (CI) @ ED75 |
| DLD-1 | PIK3CA/KRAS-mutated | >15 | >2 | 0.03 ± 0.03 |
| Caco-2 | PIK3CA/KRAS wild-type | >15 | >2 | 0.45 ± 0.22 |
| SNUC4 | PIK3CA-mutated | <2 | <0.4 | 0.56 ± 0.33 |
| LS1034 | KRAS-mutated | <2 | <0.4 | 0.56 ± 0.25 |
CI values < 1 indicate a synergistic effect. Data from in vitro studies on CRC cell lines.[8]
Experimental Protocols: In Vitro and In Vivo Studies
Cell Viability Assay: CRC cell lines were treated with increasing concentrations of alpelisib, ribociclib, or their combination for 72 hours.[10] Cell viability was assessed using a standard assay, and IC50 values were determined. The synergistic effect was quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[8]
Western Blot Analysis: To investigate the mechanism of synergy, protein levels of key signaling molecules in the PI3K/AKT/mTOR and cell cycle pathways were analyzed by Western blotting after treatment with the drug combination.[9]
Xenograft Models: The in vivo efficacy of the combination was evaluated in xenograft models established from CRC cell lines.[8][10][11] Tumor growth was monitored in mice treated with single agents or the combination, and the anti-tumor effect was assessed by measuring tumor volume.[13]
Buparlisib with Alisertib in Inflammatory Breast Cancer
The pan-PI3K inhibitor buparlisib has shown synergistic activity with the Aurora Kinase A (AURKA) inhibitor alisertib in preclinical models of inflammatory breast cancer (IBC), an aggressive form of breast cancer.[14][15][16] This combination has been shown to effectively limit IBC cell growth, viability, and motility.[14]
The synergistic effect is particularly noteworthy as the SUM149 IBC cell line is relatively resistant to buparlisib monotherapy.[15] The combination treatment, however, leads to a significant reduction in cell viability and induces a G2/M cell cycle block.[14][17]
Preclinical Data: In Vitro and In Vivo Synergy
| Assay | Buparlisib | Alisertib | Combination |
| In Vitro Cell Viability | Synergy Score: 36.117 | ||
| In Vivo Tumor Growth | Significant reduction in tumor mass | ||
| In Vivo Metastasis | Reduced lung metastases |
Data from preclinical studies on the SUM149 IBC cell line and xenograft models.[14]
Experimental Protocols: In Vitro and In Vivo Studies
Cytotoxicity Assays: SUM149 IBC cells were treated with increasing doses of buparlisib, alisertib, or their combination. Cell viability was measured to assess the cytotoxic effects, and synergy was determined using synergy scoring methods.[14]
Cell Cycle Analysis: The effect of the drug combination on cell cycle progression was analyzed by flow cytometry after propidium iodide staining.[17]
Orthotopic Xenograft Model: The in vivo efficacy of the combination was tested in a mammary orthotopic SUM149 tumor xenograft model in mice.[14][18] Tumor growth and the development of lung metastases were monitored following treatment with the individual drugs or their combination.[14]
Pictilisib (GDC-0941) with Cobimetinib (GDC-0973) in Solid Tumors
The combination of the pan-PI3K inhibitor pictilisib (GDC-0941) and the MEK inhibitor cobimetinib (GDC-0973) has been investigated in patients with advanced solid tumors.[19][20] This combination targets two key signaling pathways, the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, which are often co-activated in various cancers.[21]
Preclinical studies demonstrated that the concurrent administration of these agents resulted in improved efficacy compared to either agent alone.[22][23] However, a Phase Ib clinical trial showed that the combination had limited tolerability and efficacy in patients with solid tumors.[19]
Preclinical Data: In Vitro Synergy
| Cell Line Group | Mutational Status | GDC-0941 + GDC-0973 CI |
| Group 1 & 2 | PIK3CA or PTEN mutations | 0.03 to 0.19 (Synergy) |
| Group 3 | PIK3CA or PTEN mutations | Strong Synergism |
| Group 3 | KRAS mutations only | >10 (Antagonism) |
CI values from a study in endometrial carcinoma cell lines.[21]
Experimental Protocols: Phase Ib Clinical Trial
This was an open-label, dose-escalation Phase Ib study that enrolled patients with advanced solid tumors.[19] The study evaluated three different dosing schedules for the combination of cobimetinib and pictilisib. The primary objectives were to assess the safety and tolerability of the combination and to determine the maximum tolerated dose.[19]
AZD8835 with Fulvestrant and Palbociclib in ER+ Breast Cancer
AZD8835, a selective inhibitor of PI3Kα and PI3Kδ, has shown promising anti-tumor efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer, both as a monotherapy and in combination with fulvestrant and palbociclib.[24][25][26][27][28]
Intermittent high-dose scheduling of AZD8835 was found to be more effective than continuous dosing and induced tumor regression in xenograft models.[25][26] The combination of AZD8835 with fulvestrant and/or palbociclib further enhanced this anti-tumor activity, leading to significant tumor regression.[24][25][27]
Preclinical Data: In Vivo Efficacy
| Xenograft Model | Treatment | Tumor Growth |
| BT474 | AZD8835 (100 mg/kg, intermittent) | 31-36% regression |
| BT474 | AZD8835 + Fulvestrant | 59% regression |
| BT474 | AZD8835 + Palbociclib | 54% regression |
| BT474 | AZD8835 + Fulvestrant + Palbociclib | 92% regression |
Data from in vivo efficacy studies in ER+ breast cancer xenograft models.[25][28]
Experimental Protocols: In Vivo Xenograft Studies
Efficacy studies were conducted in xenograft models established from ER+ breast cancer cell lines such as BT474 and MCF7.[24][25][27] Mice bearing tumors were treated with AZD8835 alone or in combination with fulvestrant and/or palbociclib using an intermittent high-dose schedule.[25] Tumor regression was monitored and compared across the different treatment groups.[24][27]
Conclusion
The synergistic combinations of new PI3K inhibitors with other targeted agents represent a significant advancement in the field of oncology. The preclinical and clinical data presented in this guide highlight the potential of these combination therapies to overcome resistance, enhance anti-tumor activity, and ultimately improve patient outcomes. The detailed experimental protocols and visual representations of signaling pathways and workflows provide a valuable resource for researchers and drug development professionals working to advance these promising therapeutic strategies. As our understanding of the complex interplay between oncogenic signaling pathways continues to grow, we can expect to see the development of even more effective and tailored combination therapies targeting the PI3K pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. INAVO120 Clinical Trial Results | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. onclive.com [onclive.com]
- 5. esmo.org [esmo.org]
- 6. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models [mdpi.com]
- 9. Ribociclib plus alpelisib combination shows synergistic antiproliferative effect in models of CRC | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Synergistic effects of the combination of Alpelisib (PI3K inhibitor) and Ribociclib (CDK4/6 inhibitor) in preclinical colorectal cancer models - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic effects of inhibitors targeting PI3K and Aurora Kinase A in preclinical inflammatory breast cancer models | bioRxiv [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Benefits versus risk profile of buparlisib for the treatment of breast cancer [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Phase Ib study of the MEK inhibitor cobimetinib (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intermittent administration of MEK inhibitor GDC-0973 plus PI3K inhibitor GDC-0941 triggers robust apoptosis and tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel PI3K Inhibitors in Xenograft Models: A Comparative Guide
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for the development of novel anticancer therapies.[4][5][6] This guide provides a comparative overview of the in vivo efficacy of several novel PI3K inhibitors in preclinical xenograft models, offering researchers and drug development professionals a data-driven resource for evaluating these emerging therapeutics.
Comparative Efficacy of Novel PI3K Inhibitors
The following tables summarize the in vivo anti-tumor activity of selected novel PI3K inhibitors compared to other agents in various xenograft models.
| Inhibitor | Class | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI |
| WX008 | Pan-PI3K | Colorectal, Gastric, Lung, Breast Cancer PDX | Not Specified | Equivalent to BKM-120 at a lower dose | BKM-120 | Not Specified |
| CH5132799/PA-79 | Pan-Class I PI3K (potent against PI3Kα) | PI3K mutation-driven cancers | Not Specified | Promising anti-tumor activity | Not Specified | Not Specified |
| AZD8835 | PI3Kα/δ | Breast Cancer | Intermittent | Better than monotherapy | Fulvestrant, Palbociclib | Not Specified |
| GDC-0941 | Pan-PI3K | Not Specified | Not Specified | Synergistic with docetaxel | Docetaxel alone | Not Specified |
| BEZ235 | PI3K/mTOR | RAS-mutant Colorectal Carcinoma PDX | Not Specified | 42.5% Disease Control Rate (DCR) | AZD6244 (MEK inhibitor) | 27.5% DCR |
| RLY-2608 | Allosteric, mutant-specific PI3Kα | PIK3CA-mutant Breast Cancer (MCF7, ST1056, ST986) | Not Specified | Decrease in tumor volume | Alpelisib | Not Specified |
Table 1: Summary of In Vivo Efficacy of Novel PI3K Inhibitors. This table highlights the anti-tumor activity of several novel PI3K inhibitors in different xenograft models, with comparisons to other inhibitors or standard-of-care drugs where available. PDX stands for Patient-Derived Xenograft.
| Inhibitor | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) | Cell Line | Cellular p-Akt (S473) IC50 (nM) |
| WX008 | 0.07 | 233 | 3328x | MCF-7 | 5.91 |
| CH5132799/PA-79 | 14 | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: In Vitro Potency and Selectivity of Novel PI3K Inhibitors. This table provides a snapshot of the biochemical and cellular potency of selected novel PI3K inhibitors. A higher selectivity ratio indicates greater specificity for PI3K over mTOR.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols for xenograft studies involving PI3K inhibitors, based on common practices reported in the literature.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh tumor tissue not required for pathological analysis is obtained from consenting patients.
-
Implantation: The tumor tissue is cut into small fragments (approximately 25-30 mm³) and implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[7] Matrigel may be used to support initial tumor growth.[7]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). The xenografts are then excised, fragmented, and re-implanted into new cohorts of mice for expansion.
In Vivo Efficacy Studies
-
Animal Models: Female athymic nude mice or other immunocompromised strains are typically used.
-
Cell Line/PDX Implantation: Cultured cancer cells (e.g., 5-10 x 10⁶ cells) or PDX fragments are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 150-250 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The novel PI3K inhibitor, comparator drug(s), and vehicle control are administered to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice weekly) are followed as specified for each compound.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (to monitor toxicity), and pharmacokinetic/pharmacodynamic (PK/PD) analyses of blood and tumor tissue.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of differences in tumor growth between treatment and control groups.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
Diagrams are provided below to illustrate the PI3K signaling cascade and a typical experimental workflow for evaluating a novel PI3K inhibitor.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of therapeutic intervention.
References
Pharmacokinetic and pharmacodynamic comparison of PI3K inhibitors
A Comprehensive Guide to the Pharmacokinetics and Pharmacodynamics of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[5][6][7] This has led to the development of a diverse landscape of PI3K inhibitors, which can be broadly categorized into three main classes: pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[8][9] This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of representative inhibitors from each class, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their understanding and application of these targeted therapies.
The PI3K Signaling Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane.[6] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[3] This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2).[6] Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, leading to the regulation of various cellular processes, including cell survival, proliferation, and growth.[4] A key downstream effector of AKT is the mTOR complex 1 (mTORC1), which, when activated, promotes protein synthesis and cell growth.[6] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[3]
Caption: The PI3K/AKT/mTOR signaling pathway.
Pharmacokinetic Comparison of PI3K Inhibitors
The pharmacokinetic profiles of PI3K inhibitors are crucial for determining their dosing schedules and predicting potential drug-drug interactions. The following tables summarize key PK parameters for representative inhibitors from each class.
Table 1: Pharmacokinetics of Pan-PI3K Inhibitors
| Inhibitor | Tmax (hours) | Half-life (t1/2) (hours) | Clearance | Bioavailability | Primary Metabolism |
| Buparlisib (BKM120) | 1.0–1.3 | 53.3 - 71.6 | 5.37 L/h | Not specified | CYP3A mediated oxidation and direct glucuronidation[10] |
| Pictilisib (GDC-0941) | ~2 | 13.1–24.1 | Not specified | Not specified | Oxidative metabolism[5][11] |
| Copanlisib (BAY 80-6946) | Not applicable (IV) | 39.1 - 52.1 | 18.9 L/h | Not applicable (IV) | CYP3A (>90%) and CYP1A1 (<10%)[1][12] |
Table 2: Pharmacokinetics of Isoform-Selective PI3K Inhibitors
| Inhibitor | Tmax (hours) | Half-life (t1/2) (hours) | Clearance | Bioavailability | Primary Metabolism |
| Alpelisib (BYL719) (α-selective) | 2 | 8 - 9 | 9.2 L/h (fed) | Not specified | Amide hydrolysis by CYP3A4[13] |
| Idelalisib (CAL-101) (δ-selective) | 1.5 | Not specified | Not specified | Not specified | Aldehyde oxidase and CYP3A[6][14] |
| Duvelisib (IPI-145) (δ/γ-selective) | 1-2 | 5.2–10.9 | 3.6 - 11.2 L/h | Not specified | CYP3A4[15][16] |
Table 3: Pharmacokinetics of Dual PI3K/mTOR Inhibitors
| Inhibitor | Tmax (hours) | Half-life (t1/2) (hours) | Clearance | Bioavailability | Primary Metabolism |
| Dactolisib (BEZ235) | Not specified | Not specified | Not specified | Low oral bioavailability | Not specified[17][18] |
| Gedatolisib (PF-05212384) | Not applicable (IV) | Not specified | Not specified | Not applicable (IV) | Not specified |
Pharmacodynamic Comparison of PI3K Inhibitors
The pharmacodynamic properties of PI3K inhibitors determine their potency and selectivity, which are critical for their therapeutic efficacy and safety profiles.
Table 4: Pharmacodynamics (IC50 values in nM) of Representative PI3K Inhibitors
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | >1000 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | >1000[11] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | Not specified[12] |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | >1000 |
| Idelalisib (CAL-101) | 8600 | 4000 | 2100 | 2.5 | >10000[6] |
| Duvelisib (IPI-145) | Not specified | Not specified | 23 | 1 | Not specified |
| Dactolisib (BEZ235) | 4 | 760 | 120 | 210 | 21 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of PI3K inhibitors.
In Vitro PI3K Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
-
Materials : Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), PIP2 substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), test inhibitor, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the PI3K enzyme, kinase reaction buffer, and the test inhibitor.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[19][20]
-
Western Blot for Phospho-AKT (Ser473)
This method is used to assess the pharmacodynamic effect of a PI3K inhibitor on the downstream signaling pathway in cells.
-
Materials : Cell culture medium, cancer cell line of interest, PI3K inhibitor, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibody against phospho-AKT (Ser473), primary antibody against total AKT, HRP-conjugated secondary antibody, and ECL detection reagents.[21]
-
Procedure :
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PI3K inhibitor for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.[22]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to ensure equal protein loading.[21]
-
Caption: A typical Western blot workflow.
Conclusion
The landscape of PI3K inhibitors is rapidly evolving, with a growing number of agents demonstrating clinical activity in various cancers. Understanding the distinct pharmacokinetic and pharmacodynamic profiles of pan-PI3K, isoform-selective, and dual PI3K/mTOR inhibitors is paramount for optimizing their therapeutic use. This guide provides a comparative framework to assist researchers and clinicians in navigating this complex field and in designing future studies to further enhance the clinical benefit of targeting the PI3K pathway. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of novel PI3K inhibitors.
References
- 1. Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors [frontiersin.org]
- 3. Pharmacokinetics and Pharmacodynamic of Alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dactolisib - Wikipedia [en.wikipedia.org]
- 19. promega.de [promega.de]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
Inavolisib: A New Frontier in PI3K Inhibition with Unprecedented Selectivity for PI3Kα
For Immediate Release
A novel phosphoinositide 3-kinase (PI3K) inhibitor, inavolisib (GDC-0077), is demonstrating a remarkable and potent selectivity for the PI3Kα isoform, heralding a potential paradigm shift in targeted cancer therapy. This comparison guide provides an in-depth analysis of inavolisib's selectivity profile against other PI3K inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into several classes, with Class I being the most implicated in cancer. Class I PI3Ks comprise four isoforms: α, β, δ, and γ. While pan-PI3K inhibitors have been developed, their lack of specificity can lead to off-target effects and toxicity. The development of isoform-selective inhibitors represents a more refined strategy to target cancer cells while minimizing collateral damage to healthy tissues.
The PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes, including cell cycle progression, apoptosis, and metabolism.
Comparative Selectivity of PI3K Inhibitors
Inavolisib exhibits an exceptionally high degree of selectivity for the PI3Kα isoform. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for PI3Kα to be a mere 0.038 nM.[2] Furthermore, it is reported to be over 300-fold more selective for PI3Kα compared to the other Class I isoforms (β, δ, and γ).[2][3] This level of selectivity is a significant advancement over many existing PI3K inhibitors.
The following table provides a comparative summary of the inhibitory activities of inavolisib and other notable PI3K inhibitors across the four Class I isoforms.
| Inhibitor | PI3Kα (IC50/Ki, nM) | PI3Kβ (IC50/Ki, nM) | PI3Kδ (IC50/Ki, nM) | PI3Kγ (IC50/Ki, nM) |
| Inavolisib (GDC-0077) | 0.038 | >11.4 | >11.4 | >11.4 * |
| Alpelisib (BYL719) | 5[4] / 4.6[5] | 1156[5] | 290[5] | 250[5] |
| Taselisib (GDC-0032) | 0.29 (Ki)[6] | 9.1 (Ki)[6] | 0.12 (Ki)[6] | 0.97 (Ki)[6] |
| Pictilisib (GDC-0941) | 3[7][8][9] | 33[7][8] | 3[7][8][9] | 75[7][8] |
*Values for PI3Kβ, δ, and γ for Inavolisib are estimated based on the reported >300-fold selectivity compared to PI3Kα.
Experimental Protocols
The determination of the inhibitory activity of these compounds is predominantly performed using in vitro kinase assays. A widely accepted method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay for PI3K Isoform Selectivity
This protocol outlines the general steps for assessing the IC50 of a test compound against the four Class I PI3K isoforms.
1. Reagents and Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compound (e.g., inavolisib) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT)
-
384-well white assay plates
2. Assay Procedure:
-
Enzyme/Substrate Preparation: Prepare a solution of each PI3K isoform and the PIP2 substrate in the assay buffer.
-
Compound Dispensing: Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Reaction Initiation: Add the enzyme/substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
The luminescence readings are converted to the percentage of kinase activity relative to the vehicle control.
-
The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Summary
Inavolisib (GDC-0077) stands out as a highly potent and selective inhibitor of the PI3Kα isoform. Its sub-nanomolar IC50 for PI3Kα and its remarkable >300-fold selectivity over other Class I isoforms represent a significant advancement in the field of targeted cancer therapy.[2] This high degree of selectivity is anticipated to translate into a wider therapeutic window, potentially leading to improved efficacy and reduced side effects in patients with PIK3CA-mutated cancers. The data presented in this guide underscores the potential of inavolisib as a best-in-class PI3Kα inhibitor and warrants its continued investigation in clinical settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Independent Validation of a New PI3K Inhibitor's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of a novel, mutant-selective PI3Kα inhibitor, Tersolisib (formerly STX-478), with the FDA-approved pan-mutant inhibitor Alpelisib and other emerging mutant-selective inhibitors, RLY-2608 and Inavolisib. The data presented is compiled from publicly available independent research to aid in the evaluation of these compounds for research and development purposes.
Introduction to PI3K Signaling and Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), is a frequent event in various cancers, making it a key therapeutic target.[4][5] PI3K inhibitors are a class of drugs designed to block the activity of PI3K enzymes, thereby impeding tumor growth. These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target multiple PI3K isoforms, and isoform-specific inhibitors, which are designed to target a particular PI3K isoform, such as p110α. A newer generation of mutant-selective inhibitors aims to specifically target mutated forms of PI3Kα, potentially offering improved efficacy and a better safety profile.[6]
Comparative Inhibitor Profiles
This guide focuses on the following PI3K inhibitors:
-
Tersolisib (STX-478): A novel, orally bioavailable, allosteric inhibitor that selectively targets mutant forms of PI3Kα.[7][8][9]
-
Alpelisib (BYL719): An FDA-approved selective inhibitor of the PI3Kα isoform, but it inhibits both wild-type and mutant forms.[2][4][10]
-
RLY-2608: An investigational, first-in-class, allosteric, pan-mutant, and isoform-selective inhibitor of PI3Kα.[1][3][11][12]
-
Inavolisib (GDC-0077): A potent and selective PI3Kα inhibitor that also promotes the degradation of the mutant p110α protein.[5][13][14][15][16]
Data Presentation
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against wild-type and various mutant forms of the PI3Kα enzyme in biochemical assays. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) |
| Tersolisib (STX-478) | PI3Kα (H1047R) | 9.4[9][17] |
| PI3Kα (E545K) | 71[17] | |
| PI3Kα (E542K) | 113[17] | |
| PI3Kα (Wild-Type) | 131[17] | |
| Alpelisib (BYL719) | PI3Kα | 5[18] |
| RLY-2608 | PI3Kα (Mutant) | Selective inhibition demonstrated[1][11][12][19] |
| Inavolisib (GDC-0077) | PI3Kα | 0.038[5][16] |
Cellular Potency
The following table presents the half-maximal growth inhibitory concentrations (GI50) or effective concentrations (EC50) of the inhibitors in various cancer cell lines, providing an indication of their potency in a cellular context.
| Inhibitor | Cell Line | PIK3CA Mutation | GI50 / EC50 (nM) |
| Tersolisib (STX-478) | T47D (Breast Cancer) | H1047R | Potent inhibition demonstrated[20] |
| Alpelisib (BYL719) | Multiple Breast Cancer Lines | Mutant | Varied, potent inhibition shown[2][4][10] |
| HCC1954 (Breast Cancer) | H1047R | ~60[5] | |
| MCF7 (Breast Cancer) | E545K | ~30[5] | |
| RLY-2608 | Multiple Cancer Cell Lines | Mutant | Potent inhibition demonstrated[11] |
| Inavolisib (GDC-0077) | HCC1954 (Breast Cancer) | H1047R | 60[5] |
| MCF7 (Breast Cancer) | E545K | 30[5] |
Note: Specific GI50/EC50 values for Tersolisib and RLY-2608 across a panel of cell lines from a single comparative study were not available in the initial search. The data indicates potent activity in mutant cell lines.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3Kα (wild-type and mutant forms).
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human PI3Kα (wild-type or mutant) and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) are prepared in a suitable assay buffer.
-
Compound Dilution: The test inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to a mixture of the enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Product Detection: The reaction is stopped, and the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be achieved through various methods, including filter-binding assays to capture the radiolabeled PIP3 or luminescence-based assays that measure ADP production.
-
Data Analysis: The amount of product formed is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells with known PIK3CA mutation status are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A reagent containing luciferase and its substrate is added to the wells. The luminescence produced, which is proportional to the amount of ATP present in viable cells, is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the GI50 or EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.
Western Blotting for Downstream Signaling
Objective: To evaluate the effect of the inhibitors on the phosphorylation of key downstream effectors in the PI3K pathway, such as AKT.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitors for a specified time. Following treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of AKT (p-AKT, e.g., at Ser473) and total AKT.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the p-AKT bands is normalized to the total AKT bands to determine the relative inhibition of AKT phosphorylation by the different inhibitors.
Mandatory Visualization
Caption: PI3K Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PI3K Inhibitor Validation.
Caption: Key Differentiating Features of PI3Kα Inhibitors.
References
- 1. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. onclive.com [onclive.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. the-innovation.org [the-innovation.org]
- 12. First-in-human global multi-center study of RLY-2608, a pan-mutant and isoform-selective PI3Kα inhibitor, as a single agent in patients with advanced solid tumors and in combination with fulvestrant in patients with advanced breast cancer. - ASCO [asco.org]
- 13. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
- 14. Inavolisib | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. relaytx.com [relaytx.com]
- 20. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Personal protective equipment for handling PI3K-IN-35
Essential Safety and Handling Guide for PI3K-IN-35
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PIK3-IN-35, a potent phosphoinositide 3-kinase (PI3K) inhibitor. Given the pharmacological activity of this compound, stringent adherence to safety protocols is mandatory to protect laboratory personnel and the environment. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and other PI3K inhibitors.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum PPE requirements.
| PPE Category | Standard Operations (Low Concentration/Small Scale) | High-Risk Operations (High Concentration/Large Scale/Aerosol Generation) |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields. | Chemical splash goggles and a full-face shield. |
| Hand Protection | Double-gloving with nitrile gloves. Change outer gloves immediately upon contamination. | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) with extended cuffs. Consider Silver Shield undergloves for added protection. |
| Body Protection | Disposable, low-lint lab coat with tight-fitting cuffs. | Disposable, solid-front, back-tying gown over a lab coat or a disposable coverall. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood or other primary containment. | A NIOSH-approved respirator (e.g., N95 for powders, or a powered air-purifying respirator (PAPR) for higher-risk activities). |
| Foot Protection | Closed-toe, non-slip shoes. | Chemical-resistant shoe covers over closed-toe, non-slip shoes. |
II. Occupational Exposure and Containment
Due to its potent nature, this compound should be handled with the assumption of a low Occupational Exposure Limit (OEL). Engineering controls are crucial to minimize airborne particulates and surface contamination.
Occupational Exposure Bands (OEB) and Containment Strategies
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range | Required Engineering Controls |
| OEB 3 (Assumed for this compound) | 10-100 µg/m³ | - Chemical Fume Hood- Ventilated Balance Enclosure (for weighing) |
| OEB 4 | 1-10 µg/m³ | - Glovebox or Isolator- Closed-system transfers (e.g., split butterfly valves) |
| OEB 5 | <1 µg/m³ | - Full isolation with robotic handling- Decontamination airlocks |
III. Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure for weighing.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.
-
Have a spill kit readily accessible.
-
-
Weighing and Reconstitution :
-
Perform all weighing operations of the powdered compound within a ventilated balance enclosure to contain airborne particles.
-
Use dedicated spatulas and weigh boats.
-
When reconstituting, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial or container securely before vortexing or sonicating.
-
-
Experimental Use :
-
Conduct all manipulations of this compound solutions within a chemical fume hood.
-
Use disposable plasticware whenever possible to reduce the need for cleaning contaminated glassware.
-
Clearly label all solutions containing this compound.
-
-
Decontamination :
-
Wipe down the work surface with an appropriate deactivating solution (e.g., a validated cleaning agent or a freshly prepared 10% bleach solution followed by a water or ethanol rinse) after each use.
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
This includes any contaminated lab coats or gowns.
-
-
Liquid Waste :
-
Empty Containers :
Mandatory Visualizations
PI3K Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, which is the target of this compound.[5][6][7][8] PI3K activation leads to the phosphorylation of PIP2 to PIP3, which in turn activates Akt.[5][6] Activated Akt has numerous downstream effects, including the activation of mTOR, which promotes cell growth, proliferation, and survival.[5][8]
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for Handling this compound
This workflow diagram outlines the logical steps for safely handling a potent compound like this compound in a laboratory setting.
Caption: Safe handling workflow for potent compounds.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
